Product packaging for Zaragozic acid D2(Cat. No.:CAS No. 155179-15-0)

Zaragozic acid D2

Cat. No.: B1684284
CAS No.: 155179-15-0
M. Wt: 706.8 g/mol
InChI Key: WDLYATMIWWDJQY-FYSMYQDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zaragozic acid D2 is an organooxygen compound. It is functionally related to a hexacarboxylic acid.
This compound has been reported in Amauroascus niger with data available.
structure given in first source;  isolated from the keratinophilic fungus Amauroascus niger;  inhibits squalene synthase and ras farnesyl-protein transferase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H50O14 B1684284 Zaragozic acid D2 CAS No. 155179-15-0

Properties

CAS No.

155179-15-0

Molecular Formula

C36H50O14

Molecular Weight

706.8 g/mol

IUPAC Name

(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-6-decanoyloxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C36H50O14/c1-4-5-6-7-8-9-13-21-27(38)48-29-28(39)34(49-30(31(40)41)35(46,32(42)43)36(29,50-34)33(44)45)22-15-20-26(47-24(3)37)23(2)16-14-19-25-17-11-10-12-18-25/h10-12,14,17-19,23,26,28-30,39,46H,4-9,13,15-16,20-22H2,1-3H3,(H,40,41)(H,42,43)(H,44,45)/b19-14+/t23?,26?,28-,29-,30-,34+,35-,36+/m1/s1

InChI Key

WDLYATMIWWDJQY-FYSMYQDTSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O

Canonical SMILES

CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zaragozic acid D(2); 

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Zaragozic Acid D2 from Amauroascus niger: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acids, a family of fungal polyketide metabolites, have garnered significant attention due to their potent inhibitory activity against squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the discovery and isolation of Zaragozic acid D2 from the keratinophilic fungus Amauroascus niger. It details the fermentation process, extraction, and purification protocols, and presents the physicochemical and biological activity data for this promising bioactive compound. The information compiled herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The zaragozic acids are a class of natural products first identified in the early 1990s as potent inhibitors of squalene synthase.[1][2] This enzyme catalyzes the first committed step in sterol biosynthesis, making it an attractive target for the development of cholesterol-lowering and antifungal agents.[1][3] Zaragozic acids D and D2 were discovered from the fungus Amauroascus niger and, in addition to their potent inhibition of squalene synthase, they have also demonstrated inhibitory activity against Ras farnesyl-protein transferase, an enzyme implicated in oncogenesis.[4]

All zaragozic acids share a unique and highly functionalized 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core, with structural diversity arising from variations in the 1-alkyl and 6-acyl side chains.[1] This guide focuses specifically on this compound, providing a detailed account of its discovery and isolation from Amauroascus niger.

Discovery of this compound

Zaragozic acids D and D2 were isolated from the keratinophilic fungus Amauroascus niger as part of a screening program for inhibitors of squalene synthase.[4] The producing organism, Amauroascus niger, is a member of the Ascomycota.[4]

Biosynthesis of this compound

The biosynthesis of the complex core of zaragozic acids proceeds through a polyketide synthase (PKS) pathway.[3] The precursors for the biosynthesis of the zaragozic acid core have been identified as 10 acetate units, 4 methyl groups from methionine, one succinate molecule, and one benzoic acid molecule.[3]

Zaragozic Acid Core Biosynthesis Simplified Biosynthetic Pathway of Zaragozic Acid Core Acetate 10 x Acetate PKS Polyketide Synthase (PKS) Pathway Acetate->PKS Methionine 4 x Methionine Methionine->PKS Succinate 1 x Succinate Succinate->PKS Benzoic_Acid 1 x Benzoic Acid Benzoic_Acid->PKS ZA_Core Zaragozic Acid Core (4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid) PKS->ZA_Core Fermentation Workflow Fermentation Workflow for this compound Production cluster_0 Inoculum Preparation cluster_1 Seed Culture cluster_2 Production Culture Agar_Plate Amauroascus niger on PDA Spore_Suspension Spore Suspension (1x10^6 spores/mL) Agar_Plate->Spore_Suspension Harvesting Seed_Flask Seed Medium Flask Spore_Suspension->Seed_Flask Inoculation Incubate_Seed Incubation (25°C, 48-72h, 200 rpm) Seed_Flask->Incubate_Seed Production_Fermenter Production Fermenter Incubate_Seed->Production_Fermenter Inoculation Incubate_Production Incubation (25°C, 10-14 days, 200 rpm) Production_Fermenter->Incubate_Production Fermentation_Broth Fermentation Broth (containing this compound) Incubate_Production->Fermentation_Broth Purification_Workflow Purification Workflow for this compound Start Fermentation Broth Filtration Filtration/Centrifugation Start->Filtration Mycelia Mycelial Biomass Filtration->Mycelia Supernatant Supernatant Filtration->Supernatant Acidification Acidification (pH 3.0) Supernatant->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HP20 Diaion HP-20 Chromatography Crude_Extract->HP20 Anion_Exchange Dowex 1x8 Anion Exchange HP20->Anion_Exchange Prep_HPLC Preparative RP-HPLC (C18) Anion_Exchange->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

References

The Mechanism of Action of Zaragozic Acid D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acid D2 is a potent fungal metabolite that has garnered significant interest in the scientific community for its inhibitory effects on key enzymes in critical biochemical pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its primary targets: squalene synthase and Ras farnesyl-protein transferase. This document summarizes key quantitative data, outlines experimental methodologies for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Squalene Synthase

The principal mechanism of action of this compound is the potent and competitive inhibition of squalene synthase.[1] This enzyme catalyzes the first committed step in sterol biosynthesis, a critical pathway for the production of cholesterol in mammals and ergosterol in fungi.[2][3] Squalene synthase mediates the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2]

By inhibiting squalene synthase, this compound effectively blocks the cholesterol biosynthesis pathway.[3] This leads to a reduction in cellular cholesterol levels and has been shown to lower plasma cholesterol in primates.[3] The inhibition of this enzyme in fungi also disrupts the production of ergosterol, an essential component of fungal cell membranes, making Zaragozic acids potent fungicidal compounds.[3]

Secondary Mechanism of Action: Inhibition of Ras Farnesyl-Protein Transferase

In addition to its potent activity against squalene synthase, this compound also exhibits inhibitory effects on Ras farnesyl-protein transferase (FPTase).[4] FPTase is a crucial enzyme in the post-translational modification of Ras proteins, a family of small GTPases that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival. Farnesylation is the attachment of a farnesyl group from FPP to a cysteine residue at the C-terminus of Ras proteins, a modification that is essential for their localization to the plasma membrane and subsequent biological activity. By inhibiting FPTase, this compound can interfere with Ras signaling, a pathway that is often dysregulated in cancer.

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary and secondary targets has been quantified through various in vitro assays. The following table summarizes the key inhibition constants.

Target EnzymeInhibitorIC50KiInhibition TypeReference
Squalene SynthaseThis compound2 nMNot ReportedCompetitive[5]
Ras Farnesyl-Protein TransferaseThis compound100 nMNot ReportedNot Reported[4]
Squalene SynthaseZaragozic acid ANot Reported78 pMCompetitive[1]
Squalene SynthaseZaragozic acid BNot Reported29 pMCompetitive[1]
Squalene SynthaseZaragozic acid CNot Reported45 pMCompetitive[1]

Experimental Protocols

Detailed experimental protocols for determining the inhibitory activity of this compound are often specific to the research laboratory and may not be publicly available in their entirety. However, based on published literature, the following sections outline the general methodologies used in squalene synthase and farnesyl-protein transferase inhibition assays.

Squalene Synthase Inhibition Assay (Radiometric Method)

This assay measures the activity of squalene synthase by quantifying the incorporation of a radiolabeled substrate into the product, squalene.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase.

Materials:

  • Rat liver microsomes (as a source of squalene synthase)

  • [¹⁴C]-Farnesyl pyrophosphate (FPP) (substrate)

  • NADPH

  • This compound (inhibitor)

  • Assay buffer (e.g., HEPES buffer with MgCl₂ and NaF)

  • Scintillation cocktail

  • Silica gel thin-layer chromatography (TLC) plates

  • Organic solvents for extraction and chromatography

General Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the assay buffer, NADPH, rat liver microsomes, and varying concentrations of this compound.

  • Initiation: The reaction is initiated by the addition of [¹⁴C]-FPP.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period to allow for the enzymatic conversion of [¹⁴C]-FPP to [¹⁴C]-squalene.

  • Termination and Extraction: The reaction is stopped, and the lipids, including [¹⁴C]-squalene, are extracted using an organic solvent (e.g., hexane).

  • Separation: The extracted lipids are separated by thin-layer chromatography (TLC) on silica gel plates.

  • Quantification: The amount of [¹⁴C]-squalene is quantified by scintillation counting of the corresponding spot on the TLC plate.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ras Farnesyl-Protein Transferase Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay measures the transfer of a radiolabeled farnesyl group to a biotinylated peptide substrate.

Objective: To determine the IC50 of this compound against Ras farnesyl-protein transferase.

Materials:

  • Recombinant human farnesyl-protein transferase (FPTase)

  • [³H]-Farnesyl pyrophosphate ([³H]-FPP)

  • Biotinylated Ras peptide substrate (e.g., biotin-GCVLS)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • This compound (inhibitor)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, ZnCl₂, and DTT)

General Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the assay buffer, FPTase, the biotinylated peptide substrate, and varying concentrations of this compound.

  • Initiation: The reaction is initiated by the addition of [³H]-FPP.

  • Incubation: The reaction mixtures are incubated at room temperature to allow the enzymatic transfer of the [³H]-farnesyl group to the biotinylated peptide.

  • SPA Bead Addition: Streptavidin-coated SPA beads are added to the reaction wells. The biotinylated peptide, now carrying the [³H]-farnesyl group, binds to the beads.

  • Signal Detection: When the [³H]-farnesyl group is in close proximity to the scintillant embedded in the SPA bead, it excites the scintillant, leading to the emission of light. This light is detected by a scintillation counter. Unreacted [³H]-FPP in solution is too far from the beads to generate a signal.

  • Data Analysis: The amount of light emitted is proportional to the FPTase activity. The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined as described for the squalene synthase assay.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Multiple Steps Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP FPP Synthase Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Squalene_Synthase_Target Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Zaragozic_Acid_D2 Zaragozic_Acid_D2 Zaragozic_Acid_D2->Squalene_Synthase_Target Inhibits

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Ras_Farnesylation_Inhibition cluster_pathway Ras Protein Farnesylation cluster_inhibition Inhibition by this compound Farnesyl-PP Farnesyl-PP FPTase_Reaction Farnesyl-Protein Transferase (FPTase) Farnesyl-PP->FPTase_Reaction Pro-Ras Pro-Ras (cytosolic, inactive) Pro-Ras->FPTase_Reaction Farnesylated_Ras Farnesylated Ras (membrane-bound, active) FPTase_Reaction->Farnesylated_Ras Adds Farnesyl Group Zaragozic_Acid_D2 Zaragozic_Acid_D2 Zaragozic_Acid_D2->FPTase_Reaction Inhibits

Caption: Inhibition of Ras protein farnesylation by this compound.

Squalene_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare_Reagents Prepare Assay Buffer, NADPH, Microsomes, and this compound dilutions Setup_Reaction Combine reagents in microplate wells Prepare_Reagents->Setup_Reaction Initiate_Reaction Add [14C]-FPP to start reaction Setup_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Stop reaction and extract lipids Incubate->Terminate_Reaction TLC Separate lipids by TLC Terminate_Reaction->TLC Scintillation Quantify [14C]-squalene by scintillation counting TLC->Scintillation Analyze_Data Calculate % inhibition and determine IC50 Scintillation->Analyze_Data

Caption: Experimental workflow for the squalene synthase radiometric assay.

Conclusion

This compound is a powerful inhibitor of two key enzymes, squalene synthase and Ras farnesyl-protein transferase. Its primary mechanism of action, the competitive inhibition of squalene synthase, positions it as a significant molecule for the study of cholesterol metabolism and as a potential therapeutic agent for hypercholesterolemia. Its secondary activity against farnesyl-protein transferase suggests a role in modulating Ras-dependent signaling pathways, which is of particular interest in oncology research. The quantitative data underscores the high potency of this compound, and the established experimental protocols provide a framework for its further investigation and for the discovery of novel inhibitors. The continued study of this compound and its analogs will undoubtedly contribute to a deeper understanding of these critical biological pathways and may pave the way for new therapeutic strategies.

References

The intricate biosynthetic pathway of Zaragozic Acids in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids, also known as squalestatins, are a class of potent fungal polyketide natural products renowned for their inhibitory activity against squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibitory action makes them attractive candidates for the development of cholesterol-lowering drugs and antifungal agents.[3][4] Produced by various filamentous fungi, including species of Phoma, Sporormiella, and Leptodontium, these complex molecules are characterized by a unique and highly oxidized 4,8-dioxabicyclo[3.2.1]octane core structure.[4][5][6] This guide provides an in-depth technical overview of the zaragozic acid biosynthesis pathway, detailing the genetic basis, enzymatic transformations, and experimental methodologies used to elucidate this intricate process.

Core Biosynthetic Pathway: A Symphony of Polyketide Synthases and Oxidative Enzymes

The biosynthesis of zaragozic acids is a complex process orchestrated by a dedicated gene cluster. The assembly of the zaragozic acid scaffold initiates with the activities of two distinct highly reducing polyketide synthases (HR-PKSs). The precursors for this intricate pathway include benzoic acid, acetates, methionines, and succinate.[6]

A key breakthrough in understanding this pathway was the identification and characterization of the squalestatin S1 (SQS1, identical to zaragozic acid A) biosynthetic gene cluster from Phoma sp. C2932 and an unidentified fungus MF5453.[7] Subsequent research involving heterologous expression has further illuminated the initial steps.

The formation of the core structure begins with the synthesis of a benzoyl-primed hexaketide chain by a dedicated HR-PKS. This is followed by the crucial addition of an oxaloacetate-derived unit, a reaction catalyzed by a citrate synthase-like enzyme. A hydrolase then releases the initial enzyme-free intermediate, a tricarboxylic acid-containing polyketide.[8]

The hallmark of zaragozic acid biosynthesis is the remarkable series of oxidative cyclizations that forge the characteristic 4,8-dioxabicyclo[3.2.1]octane core. This intricate transformation is catalyzed by a cascade of oxidative enzymes.[7] Gene knockout and heterologous expression studies have revealed that two non-heme-iron-dependent enzymes and a copper-dependent oxygenase are responsible for a remarkable six consecutive oxidation reactions.[7] This series of reactions intricately remodels the linear polyketide chain into the complex bicyclic core.

The final steps in the biosynthesis involve the attachment of two side chains. An acyltransferase, designated MfM4, is responsible for attaching the acyl side chain to the core structure.[7] This enzyme has been shown to have a broad substrate specificity, which accounts for the variety of zaragozic acid analogues found in nature.[7]

Zaragozic Acid Biosynthesis Benzoic_acid Benzoic Acid SQHKS Squalestatin Hexaketide Synthase (SQHKS) Benzoic_acid->SQHKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->SQHKS SQTKS Squalestatin Tetraketide Synthase (SQTKS) Malonyl_CoA->SQTKS Oxaloacetate Oxaloacetate CS Citrate Synthase-like Enzyme Oxaloacetate->CS Hexaketide_Citrate Hexaketide Citrate Intermediate SQHKS->Hexaketide_Citrate condensation CS->Hexaketide_Citrate addition Hydrolase Hydrolase Hydrolase->Hexaketide_Citrate release Oxidative_Enzymes Oxidative Enzymes (2x Fe-dep., 1x Cu-dep.) Bicyclic_Core Dioxabicyclo[3.2.1]octane Core Oxidative_Enzymes->Bicyclic_Core Acyltransferase Acyltransferase (MfM4) Zaragozic_Acid Zaragozic Acid Acyltransferase->Zaragozic_Acid acylation Tetraketide_Side_Chain Tetraketide Side Chain SQTKS->Tetraketide_Side_Chain Hexaketide_Citrate->Oxidative_Enzymes 6x Oxidation & Cyclization Bicyclic_Core->Acyltransferase Tetraketide_Side_Chain->Acyltransferase

Figure 1: Overview of the Zaragozic Acid Biosynthesis Pathway.

Quantitative Data

Quantitative data on the biosynthesis of zaragozic acids is crucial for optimizing production and for detailed enzymatic studies. While comprehensive kinetic data for all enzymes in the pathway is not yet available in the public domain, some key quantitative findings have been reported.

ParameterValueOrganism/EnzymeReference
Inhibitory Activity (Ki)
Zaragozic Acid A78 pMRat Liver Squalene Synthase[3]
Zaragozic Acid B29 pMRat Liver Squalene Synthase[3]
Zaragozic Acid C45 pMRat Liver Squalene Synthase[3]
Inhibitory Activity (IC50)
Zaragozic Acid A200 µg/kg (in vivo)Mouse Hepatic Cholesterol Synthesis[3]
Production Titer
Zaragozic Acid B~1 mg/g cell dry weight (max)Candida albicans (treated with 0.5 µM Zaragozic Acid B)[9]

Experimental Protocols

The elucidation of the zaragozic acid biosynthetic pathway has relied on a combination of classical microbiology, molecular genetics, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Fungal Fermentation and Zaragozic Acid Isolation

Objective: To produce and isolate zaragozic acids from fungal cultures.

Materials:

  • Zaragozic acid-producing fungal strain (e.g., Sporormiella intermedia, Leptodontium elatius)

  • Solid-state fermentation medium (e.g., millet or cracked corn based)[10]

  • Base liquid for medium[10]

  • Methanol for extraction[10]

  • HP-20 resin[10]

  • Dowex 1 resin[10]

  • Acetonitrile and 0.1% phosphoric acid for HPLC[10]

  • Reverse-phase HPLC column (e.g., C8)[10]

Procedure:

  • Fermentation: Inoculate the solid-state fermentation medium with a mycelial culture of the producing fungus. For example, for Zaragozic Acid B production by S. intermedia, use millet-based medium and incubate for 14 days at 25°C. For Zaragozic Acid C from L. elatius, use a cracked corn-based medium and incubate for 21 days at 25°C.[10]

  • Extraction: Extract the fermented solid medium with methanol. Concentrate the methanol extract to obtain a crude residue.[10]

  • Initial Purification: Redissolve the crude extract and apply it to an HP-20 resin column to remove polar impurities. Elute with methanol and concentrate.[10]

  • Anion Exchange Chromatography: Further purify the extract using a Dowex 1 anion exchange column to enrich for the acidic zaragozic acids.[10]

  • Reverse-Phase HPLC: Perform final purification using reverse-phase HPLC. A typical mobile phase is a gradient of acetonitrile and water containing 0.1% phosphoric acid.[10] Monitor the elution profile by UV detection and collect fractions corresponding to the zaragozic acids.

  • Analysis: Confirm the identity and purity of the isolated compounds using mass spectrometry and NMR spectroscopy.

Experimental_Workflow_Isolation cluster_fermentation Fermentation cluster_extraction Extraction & Purification Fungus Zaragozic Acid Producing Fungus Solid_Medium Solid-State Medium Fungus->Solid_Medium Inoculation Incubation Incubation (14-21 days, 25°C) Solid_Medium->Incubation Methanol_Extraction Methanol Extraction Incubation->Methanol_Extraction HP20_Chromatography HP-20 Resin Chromatography Methanol_Extraction->HP20_Chromatography Dowex_Chromatography Dowex 1 Anion Exchange HP20_Chromatography->Dowex_Chromatography HPLC Reverse-Phase HPLC Dowex_Chromatography->HPLC Analysis MS and NMR Analysis HPLC->Analysis

Figure 2: Experimental Workflow for Fungal Fermentation and Zaragozic Acid Isolation.
Gene Knockout in Fungi

Objective: To inactivate a target gene in the zaragozic acid biosynthetic cluster to study its function.

Materials:

  • Fungal strain (e.g., Phoma sp. MF5453)

  • Plasmids for constructing the knockout cassette (containing selectable marker like hygromycin resistance)

  • Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG solution

  • CaCl2 solution

  • Regeneration medium

Procedure:

  • Construct Knockout Cassette: Design and assemble a gene disruption cassette containing a selectable marker gene (e.g., hygromycin B phosphotransferase) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Protoplast Formation: Grow the fungal strain in liquid culture, harvest the mycelia, and treat with protoplasting enzymes to digest the cell walls and release protoplasts.

  • Transformation: Mix the protoplasts with the knockout cassette DNA in the presence of PEG and CaCl2 to facilitate DNA uptake.

  • Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Screening and Verification: Isolate genomic DNA from the resulting transformants and use PCR and Southern blotting to confirm the successful replacement of the target gene with the knockout cassette.

  • Metabolite Analysis: Cultivate the confirmed knockout mutants and analyze their metabolite profiles using LC-MS to determine the effect of the gene inactivation on zaragozic acid biosynthesis.

Heterologous Expression in Aspergillus oryzae

Objective: To express genes from the zaragozic acid biosynthetic cluster in a heterologous host to characterize their function.

Materials:

  • Aspergillus oryzae host strain

  • Expression vectors

  • Genes of interest from the zaragozic acid cluster

  • Protoplasting and transformation reagents as described for gene knockout

Procedure:

  • Vector Construction: Clone the gene(s) of interest into an Aspergillus expression vector under the control of a suitable promoter.

  • Host Transformation: Transform the A. oryzae protoplasts with the expression vector(s) using the PEG-mediated method.

  • Selection and Cultivation: Select for transformants and cultivate them in an appropriate medium to allow for gene expression and production of the corresponding metabolite.

  • Metabolite Extraction and Analysis: Extract the culture broth and/or mycelia and analyze the metabolite profile by LC-MS to detect the product(s) of the heterologously expressed gene(s).

Heterologous_Expression_Workflow cluster_cloning Vector Construction cluster_transformation Transformation and Expression cluster_analysis Analysis Gene_of_Interest Zaragozic Acid Biosynthesis Gene Ligation Cloning Gene_of_Interest->Ligation Expression_Vector Aspergillus Expression Vector Expression_Vector->Ligation Recombinant_Vector Recombinant Expression Vector Ligation->Recombinant_Vector Transformation Protoplast Transformation Recombinant_Vector->Transformation A_oryzae Aspergillus oryzae Host A_oryzae->Transformation Selection Selection & Cultivation Transformation->Selection Extraction Metabolite Extraction Selection->Extraction LCMS_Analysis LC-MS Analysis Extraction->LCMS_Analysis

Figure 3: General Workflow for Heterologous Expression of Zaragozic Acid Biosynthesis Genes.

Conclusion

The biosynthesis of zaragozic acids is a testament to the complex and elegant chemistry performed by fungi. Through the coordinated action of polyketide synthases, a citrate synthase-like enzyme, a cascade of oxidative enzymes, and tailoring enzymes, a simple set of precursors is transformed into a potent bioactive molecule. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize all the enzymes involved, including their detailed kinetics and reaction mechanisms. A complete understanding of this biosynthetic machinery will not only provide fascinating insights into fungal secondary metabolism but also open up new avenues for the engineered biosynthesis of novel zaragozic acid analogues with improved therapeutic properties.

References

Fungal Sources for Novel Zaragozic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acids are a class of potent, fungal-derived natural products that have garnered significant attention for their powerful inhibition of squalene synthase, a key enzyme in the sterol biosynthesis pathway. This activity makes them promising candidates for the development of cholesterol-lowering and antifungal drugs. This technical guide provides a comprehensive overview of the fungal sources of novel zaragozic acid derivatives, detailed experimental protocols for their production and isolation, and an exploration of their biosynthesis.

Introduction to Zaragozic Acids

Zaragozic acids, and their structurally related counterparts, the squalestatins, are characterized by a unique and highly functionalized 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][2] Variations in the 1-alkyl and 6-acyl side chains give rise to a family of diverse derivatives, each with potentially unique biological activities.[1][3] Their primary mechanism of action is the potent and competitive inhibition of squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis.[4] This inhibition disrupts the production of ergosterol in fungi and cholesterol in mammals, leading to their significant antifungal and anticholesteremic properties.[4]

Fungal Sources and Production of Zaragozic Acid Derivatives

A diverse range of ascomycete fungi have been identified as producers of zaragozic acids.[1][4] The specific derivative produced is dependent on the fungal species and strain. While detailed production yields are not always publicly available, this section summarizes the known fungal sources and available quantitative data.

Table 1: Fungal Sources and Production of Zaragozic Acid Derivatives

Zaragozic Acid DerivativeFungal Source(s)Reported Production YieldReference(s)
Zaragozic Acid A (Squalestatin S1)Unidentified sterile fungus (ATCC 20986), Phoma sp. C2932Not explicitly quantified in reviewed literature.[1][3][5]
Zaragozic Acid BSporormiella intermedia (ATCC 20985)Not explicitly quantified in reviewed literature.[1][3]
Zaragozic Acid CLeptodontium elatius var. elatius (ATCC 70411)Not explicitly quantified in reviewed literature.[1][3]
Zaragozic Acid D & D2Amauroascus nigerNot explicitly quantified in reviewed literature.[6]
Zaragozic Acids F-10863A, B, C, DMollisia sp. SANK 10294Not explicitly quantified in reviewed literature.[7]
Zaragozic Acid (unspecified)Coprophilous fungi75-80 mg/L[8][9]

Experimental Protocols

This section provides detailed methodologies for the cultivation of zaragozic acid-producing fungi, and the extraction, purification, and characterization of the derivatives.

Fungal Cultivation and Fermentation

The production of zaragozic acids is typically achieved through submerged or solid-state fermentation of the producer fungus. The composition of the culture medium is critical for optimal growth and secondary metabolite production.

3.1.1. Culture Media

Several media formulations have been reported for the cultivation of zaragozic acid-producing fungi.[10]

  • Medium A (Seed Culture Medium): Used for the initial growth of mycelia.

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Dextrose: 4 g/L

    • Adjust pH to 7.0.

  • Medium B (Agar Slants): Used for culture maintenance.[10]

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Dextrose: 4 g/L

    • Agar: 20 g/L

    • Adjust pH to 7.0.

  • Medium D (Solid-State Fermentation for Zaragozic Acid B): [10]

    • Millet: 15 g per 250-mL Erlenmeyer flask

    • Base Liquid 1 (10 mL per flask):

      • Yeast Extract: 50 g/L

      • Monosodium Glutamate: 10 g/L

      • Corn Oil: 10 mL/L

      • Sodium Tartrate: 10 g/L

      • FeSO₄·7H₂O: 1 g/L

  • Medium E (Solid-State Fermentation for Zaragozic Acid C): [10]

    • Cracked Corn: 10 g per 250-mL Erlenmeyer flask

    • Base Liquid 2 (10 mL per flask):

      • Ardamine PH (Yeast Extract): 0.2 g/L

      • KH₂PO₄: 0.1 g/L

      • MgSO₄·7H₂O: 0.1 g/L

      • Sodium Tartrate: 0.1 g/L

      • FeSO₄·7H₂O: 0.01 g/L

      • ZnSO₄·7H₂O: 0.01 g/L

3.1.2. Fermentation Conditions

  • Seed Culture: Inoculate Medium A with the fungal strain and incubate at 25°C with shaking for a specified period to achieve sufficient mycelial growth.[10]

  • Solid-State Fermentation: Inoculate the solid substrate (millet or cracked corn) in flasks with the seed culture. Incubate at 25°C for 14-21 days.[10]

Extraction and Purification

The following is a general procedure for the extraction and purification of zaragozic acids from fungal biomass.

3.2.1. Extraction

  • Harvest the fungal biomass from the solid-state fermentation.

  • Extract the biomass with methanol.[10]

  • Concentrate the methanolic extract under reduced pressure to yield a crude extract.

3.2.2. Purification

  • Adsorption Chromatography: Apply the crude extract to an HP-20 resin column. Wash the column with water and elute the zaragozic acids with methanol or acetone.[10]

  • Ion-Exchange Chromatography: Further purify the active fractions using a Dowex 1x2 (Cl⁻ form) ion-exchange resin. Elute the zaragozic acids with a methanol/aqueous ammonium chloride solution.[10]

  • Preparative Reverse-Phase HPLC: The final purification is typically achieved by preparative reverse-phase high-performance liquid chromatography (HPLC) on a C8 or C18 column.[10]

Characterization

The structure of novel zaragozic acid derivatives is elucidated using a combination of spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify characteristic chromophores.

Biosynthesis of Zaragozic Acids

The biosynthesis of the complex zaragozic acid core is a fascinating process involving a polyketide synthase (PKS) pathway.[6] The core is assembled from acetate, succinate, and benzoic acid precursors.[6]

Biosynthetic Pathway Overview

The biosynthesis is initiated by a highly-reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS). The identification of the biosynthetic gene cluster for squalestatin S1 (zaragozic acid A) in Phoma sp. C2932 and an unidentified fungus MF5453 has provided significant insights into this process.[11][12] The cluster contains genes encoding for two PKSs, an acyltransferase, and other modifying enzymes.[11][12]

Zaragozic_Acid_Biosynthesis_Pathway Generalized Biosynthetic Pathway of Zaragozic Acids cluster_precursors Precursors cluster_pks Polyketide Synthase Assembly cluster_core Core Formation cluster_modification Tailoring Steps Acetate Acetate HR_PKS Highly-Reducing PKS Acetate->HR_PKS Succinate Succinate Alkyl_Citrate_Intermediate Alkyl Citrate Intermediate Succinate->Alkyl_Citrate_Intermediate Benzoic_Acid Benzoic_Acid NR_PKS Non-Reducing PKS Benzoic_Acid->NR_PKS HR_PKS->Alkyl_Citrate_Intermediate NR_PKS->Alkyl_Citrate_Intermediate Bicyclic_Core Dioxabicyclooctane Core Alkyl_Citrate_Intermediate->Bicyclic_Core Cyclization Acyltransferase Acyltransferase Bicyclic_Core->Acyltransferase Zaragozic_Acid Zaragozic Acid Derivative Acyltransferase->Zaragozic_Acid Acylation

Caption: Generalized biosynthetic pathway of zaragozic acids.

Experimental Workflow for Novel Derivative Discovery

The discovery of novel zaragozic acid derivatives involves a systematic workflow from fungal screening to structure elucidation.

Zaragozic_Acid_Discovery_Workflow Experimental Workflow for Novel Zaragozic Acid Discovery Fungal_Isolation 1. Fungal Isolation (e.g., from environmental samples) Screening 2. Primary Screening (e.g., Squalene Synthase Inhibition Assay) Fungal_Isolation->Screening Fermentation 3. Fermentation of Hit Strains Screening->Fermentation Extraction 4. Extraction of Secondary Metabolites Fermentation->Extraction Purification 5. Bioassay-Guided Purification (HPLC) Extraction->Purification Structure_Elucidation 6. Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioactivity 7. Biological Activity Profiling Structure_Elucidation->Bioactivity Derivative_Production 8. Directed Biosynthesis or Semi-synthesis for Analogs Bioactivity->Derivative_Production

References

Squalene Synthase Inhibition by Zaragozic Acid D2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibition of squalene synthase by Zaragozic acid D2, a potent fungal metabolite. This document outlines the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biochemical pathways, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Squalene Synthase and this compound

Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1, is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is subsequently reduced to squalene.[1] This unique enzymatic reaction makes SQS an attractive target for the development of cholesterol-lowering drugs.

Zaragozic acids are a family of fungal metabolites that have been identified as highly potent inhibitors of squalene synthase.[2] this compound, isolated from the keratinophilic fungus Amauroascus niger, is a notable member of this family.[3] It shares the characteristic 4,8-dioxabicyclo[3.2.1]octane core structure common to all zaragozic acids.[2]

Mechanism of Action

This compound acts as a competitive inhibitor of squalene synthase.[4] Its molecular structure mimics the transition state of the substrate, farnesyl pyrophosphate, thereby binding with high affinity to the active site of the enzyme.[4] This competitive inhibition effectively blocks the normal catalytic activity of squalene synthase, leading to a reduction in the biosynthesis of squalene and, consequently, cholesterol.

Quantitative Inhibitory Data

CompoundTarget EnzymeInhibition MetricValueReference
This compoundSqualene Synthase-Potent Inhibitor[3]
Zaragozic Acids D & D2Ras Farnesyl-Protein TransferaseIC50100 nM[3]
Zaragozic Acid ARat Liver Squalene SynthaseKi78 pM[4]
Zaragozic Acid BRat Liver Squalene SynthaseKi29 pM[4]
Zaragozic Acid CRat Liver Squalene SynthaseKi45 pM[4]

Cholesterol Biosynthesis Pathway and Inhibition Point

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Cholesterol_Biosynthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... SQS Squalene Synthase (SQS) FPP->SQS PSPP Presqualene Pyrophosphate (PSPP) Squalene Squalene PSPP->Squalene NADPH Cholesterol Cholesterol Squalene->Cholesterol ... SQS->PSPP ZAD2 This compound ZAD2->SQS

Inhibition of Squalene Synthase by this compound in the Cholesterol Biosynthesis Pathway.

Experimental Protocols

Squalene Synthase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against squalene synthase.

Materials:

  • Enzyme: Purified or microsomal preparation of squalene synthase.

  • Substrate: [1-³H]Farnesyl pyrophosphate (FPP).

  • Cofactor: NADPH.

  • Inhibitor: this compound (or other test compounds).

  • Buffer: Tris-HCl or phosphate buffer (pH 7.4) containing MgCl₂ and a reducing agent (e.g., DTT).

  • Scintillation fluid.

  • Organic solvent (e.g., hexane or petroleum ether) for extraction.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, NADPH, and squalene synthase enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction tubes.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, [¹-³H]FPP.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., KOH in methanol).

  • Saponification: Heat the samples to saponify any lipids.

  • Extraction: Extract the labeled squalene using an organic solvent.

  • Quantification: Measure the radioactivity of the organic phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a squalene synthase inhibition assay.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixtures: Enzyme, Buffer, Inhibitor Prepare_Reagents->Setup_Reaction Pre_Incubate Pre-incubate at 37°C Setup_Reaction->Pre_Incubate Initiate_Reaction Initiate Reaction with [³H]FPP Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Extract_Squalene Extract [³H]Squalene Terminate_Reaction->Extract_Squalene Measure_Radioactivity Measure Radioactivity Extract_Squalene->Measure_Radioactivity Analyze_Data Analyze Data and Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

General workflow for a squalene synthase inhibition assay.

Conclusion

This compound is a potent, competitive inhibitor of squalene synthase, a key enzyme in cholesterol biosynthesis. Its high affinity for the enzyme's active site makes it a valuable tool for studying the cholesterol pathway and a lead compound for the development of novel hypocholesterolemic agents. The provided data, pathway diagrams, and experimental protocols offer a comprehensive foundation for further research and development in this area.

References

The Role of Zaragozic Acid D2 in the Cholesterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acid D2, a potent fungal metabolite, has garnered significant attention for its highly specific and potent inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data on its inhibitory effects. Detailed experimental protocols for assessing its activity are provided, alongside visualizations of the cholesterol biosynthesis pathway and relevant experimental workflows to support researchers and professionals in drug development.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease, a leading cause of mortality worldwide. The inhibition of cholesterol biosynthesis is a cornerstone of lipid-lowering therapy. While statins, which target HMG-CoA reductase, are the most widely prescribed drugs, research into alternative targets within the cholesterol synthesis pathway continues to be an active area of investigation. Squalene synthase, which catalyzes the first committed step in cholesterol synthesis, represents a promising target.[1]

Zaragozic acids are a family of fungal metabolites that have been identified as potent inhibitors of squalene synthase.[1] Among them, this compound has demonstrated significant inhibitory activity, positioning it as a valuable tool for studying the cholesterol biosynthesis pathway and as a potential lead compound for the development of novel antihypercholesterolemic agents. This guide delves into the technical details of this compound's role and the methodologies used to characterize its function.

Mechanism of Action

This compound exerts its primary effect by inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase). This enzyme is responsible for the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1] This is a critical, rate-limiting step in the cholesterol biosynthesis pathway.

The inhibition by this compound is competitive with respect to the substrate, farnesyl diphosphate.[2] This means that this compound binds to the active site of the squalene synthase enzyme, thereby preventing the binding of the natural substrate, FPP. The potent nature of this inhibition is reflected in its low nanomolar and even picomolar inhibition constants (Ki).[2]

In addition to its potent activity against squalene synthase, this compound has also been shown to inhibit Ras farnesyl-protein transferase (FPTase), albeit with a lower potency.[3] This enzyme is involved in the post-translational modification of Ras proteins, which are crucial in cell signaling pathways.

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key findings.

Table 1: In Vitro Enzyme Inhibition Data for this compound

Enzyme TargetInhibitory Concentration (IC50)Inhibition Constant (Ki)Organism/SourceReference
Squalene Synthase2 nMNot ReportedNot Specified[4]
Ras Farnesyl-Protein Transferase100 nMNot ReportedNot Specified[3][4]
Rat Liver Squalene SynthaseNot Reported for D229 pM (for Zaragozic Acid B)Rat[2]

Table 2: Cellular and In Vivo Effects of Zaragozic Acids

Experimental SystemCompoundConcentration/DoseEffectReference
Human Neuroblastoma CellsZaragozic Acid50 µM~30% reduction in cellular cholesterol[5]
Hep G2 CellsZaragozic AcidsNot SpecifiedInhibition of cholesterol synthesis[2]
Mouse (in vivo)Zaragozic Acid A200 µg/kg (ED50)Inhibition of acute hepatic cholesterol synthesis[2]
Primates (in vivo)Zaragozic AcidsNot SpecifiedLowered plasma cholesterol levels[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Squalene Synthase Inhibition Assay (Radiometric)

This assay measures the activity of squalene synthase by quantifying the conversion of a radiolabeled substrate (farnesyl diphosphate) into squalene.

Materials:

  • Microsomal fraction containing squalene synthase (e.g., from rat liver)

  • [¹⁴C]-Farnesyl diphosphate (FPP)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT, 10 mM NaF

  • NADPH

  • This compound or other inhibitors

  • Scintillation fluid and vials

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Hexane

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the microsomal enzyme preparation.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Pre-incubate the mixtures for 10 minutes at 37°C.

  • Initiate the reaction by adding [¹⁴C]-FPP.

  • Incubate for 20-30 minutes at 37°C.

  • Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol).

  • Saponify the lipids by heating at 70°C for 30 minutes.

  • Extract the non-saponifiable lipids (containing squalene) with hexane.

  • Evaporate the hexane and resuspend the residue in a small volume of hexane.

  • Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:ethyl acetate 95:5).

  • Visualize the squalene band (e.g., using iodine vapor or a radiolabel scanner).

  • Scrape the silica corresponding to the squalene band into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Determination of Cholesterol Synthesis in Cultured Cells (e.g., HepG2)

This method assesses the effect of this compound on de novo cholesterol synthesis in a cellular context using a radiolabeled precursor.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • [¹⁴C]-Acetate or [³H]-Mevalonate

  • This compound

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

  • TLC plates (silica gel)

  • Scintillation counter

Procedure:

  • Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Wash the cells and incubate them in a serum-free medium for a period to upregulate the cholesterol biosynthesis pathway.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).

  • Add the radiolabeled precursor ([¹⁴C]-acetate or [³H]-mevalonate) to the medium and incubate for a further period (e.g., 2-4 hours).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Harvest the cells and extract the total lipids using a chloroform:methanol mixture.

  • Separate the lipid extract by TLC, using a solvent system that resolves cholesterol (e.g., hexane:diethyl ether:acetic acid 80:20:1).

  • Identify the cholesterol band (co-migration with a cholesterol standard).

  • Scrape the silica containing the cholesterol band and quantify the radioactivity by scintillation counting.

  • Normalize the radioactivity to the protein content of the cell lysate.

  • Calculate the inhibition of cholesterol synthesis at different concentrations of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cholesterol biosynthesis pathway, the point of inhibition by this compound, and a typical experimental workflow for its evaluation.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Multiple steps Squalene Squalene FPP->Squalene SqualeneSynthase Squalene Synthase FPP->SqualeneSynthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps ZaragozicAcidD2 This compound ZaragozicAcidD2->SqualeneSynthase Inhibition SqualeneSynthase->Squalene

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits cholesterol synthesis in_vitro In Vitro Studies: Squalene Synthase Inhibition Assay start->in_vitro cell_based Cell-Based Assays: Cholesterol Synthesis in HepG2 Cells start->cell_based in_vivo In Vivo Studies: Animal Models (Mouse, Primate) start->in_vivo ic50 Determine IC50 in_vitro->ic50 chol_reduction Measure Cholesterol Reduction cell_based->chol_reduction pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd data_analysis Data Analysis and Mechanism Elucidation ic50->data_analysis chol_reduction->data_analysis pk_pd->data_analysis end Conclusion: This compound is a potent squalene synthase inhibitor data_analysis->end

Caption: A typical experimental workflow for the evaluation of a cholesterol biosynthesis inhibitor like this compound.

Conclusion

This compound is a powerful and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its potent, competitive mechanism of action makes it an invaluable research tool for studying lipid metabolism and a potential starting point for the development of new cholesterol-lowering therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working in this field. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

The Inhibition of Ras Farnesyl-Protein Transferase by Zaragozic Acid D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acid D2, a natural product isolated from the fungus Amauroascus niger, has been identified as a potent inhibitor of Ras farnesyl-protein transferase (FPTase). This enzyme plays a critical role in the post-translational modification of Ras proteins, a family of small GTPases that are key regulators of cellular signal transduction pathways. Aberrant Ras signaling, often resulting from mutations, is a hallmark of many human cancers. By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane, thereby disrupting downstream signaling cascades involved in cell proliferation, differentiation, and survival. This guide provides an in-depth technical overview of the inhibition of FPTase by this compound, including quantitative inhibitory data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Ras Farnesylation and its Role in Cancer

The Ras family of proteins (H-Ras, K-Ras, and N-Ras) function as molecular switches in signal transduction, cycling between an active GTP-bound and an inactive GDP-bound state.[1][2] For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation.[3] This process is catalyzed by farnesyl-protein transferase (FPTase), which attaches a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX motif of the nascent Ras protein.[4] This lipid modification increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effector proteins.[3]

Mutations in Ras genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[3] Given the essential role of farnesylation in Ras function, FPTase has emerged as a promising target for anticancer drug development.[3] Inhibitors of FPTase, such as this compound, offer a therapeutic strategy to disrupt oncogenic Ras signaling.

This compound: A Potent FPTase Inhibitor

Zaragozic acids are a family of fungal metabolites that were initially identified as potent inhibitors of squalene synthase, another enzyme in the isoprenoid biosynthesis pathway.[5][6] Further investigation revealed that some members of this family, including this compound, also exhibit significant inhibitory activity against FPTase.[7][8]

Quantitative Inhibitory Data

This compound has been shown to be a potent inhibitor of Ras farnesyl-protein transferase. The inhibitory activity is summarized in the table below.

CompoundTarget EnzymeIC50 ValueInhibition TypeReference
This compoundRas Farnesyl-Protein Transferase100 nMCompetitive with Farnesyl Pyrophosphate[4][7]
Zaragozic acid DRas Farnesyl-Protein Transferase100 nMCompetitive with Farnesyl Pyrophosphate[4][7]
Zaragozic acid ARas Farnesyl-Protein TransferaseLess potent than D and D2Competitive with Farnesyl Pyrophosphate[4][7]
Zaragozic acid BRas Farnesyl-Protein TransferaseLess potent than D and D2Competitive with Farnesyl Pyrophosphate[4][7]

Mechanism of Action

This compound acts as a competitive inhibitor of FPTase with respect to the farnesyl pyrophosphate (FPP) substrate.[4] This means that this compound and FPP compete for binding to the active site of the enzyme. The structural similarity of the zaragozic acid core to the pyrophosphate moiety of FPP is thought to contribute to this competitive binding. By occupying the FPP-binding site, this compound prevents the transfer of the farnesyl group to the Ras protein, thereby inhibiting its maturation and function.

cluster_0 FPTase Active Site FPTase Farnesyl-Protein Transferase (FPTase) FPP_binding_site FPP Binding Site Ras_binding_site Ras Binding Site FPTase_FPP_Ras FPTase-FPP-Ras Ternary Complex FPP_binding_site->FPTase_FPP_Ras FPTase_ZAD2 FPTase-ZAD2 Inhibitory Complex FPP_binding_site->FPTase_ZAD2 Ras_binding_site->FPTase_FPP_Ras FPP Farnesyl Pyrophosphate (FPP) FPP->FPP_binding_site Binds to Ras Ras Protein Ras->Ras_binding_site Binds to ZAD2 This compound ZAD2->FPP_binding_site Competitively Binds to Farnesylated_Ras Farnesylated Ras (Active) FPTase_FPP_Ras->Farnesylated_Ras Catalysis No_Reaction No Farnesylation FPTase_ZAD2->No_Reaction

Mechanism of Competitive Inhibition by this compound.

Experimental Protocols

The following is a representative protocol for an in vitro FPTase inhibition assay to determine the IC50 value of this compound. This protocol is based on commonly used fluorescence-based methods.

Materials and Reagents
  • Enzyme: Recombinant human farnesyl-protein transferase (FPTase)

  • Substrates:

    • Farnesyl pyrophosphate (FPP)

    • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Inhibitor: this compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 0.01% Triton X-100

  • Control Inhibitor: A known FPTase inhibitor (e.g., FTI-277)

  • 96-well black microplates

  • Fluorescence plate reader

Assay Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of inhibitor concentrations.

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the following components to each well:

      • Assay Buffer

      • This compound solution (or DMSO for control wells)

      • Recombinant FPTase enzyme

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To each well, add a mixture of the FPP and dansylated peptide substrates to initiate the enzymatic reaction.

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes). Protect the plate from light.

  • Detection:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 485 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Enzymatic Reaction & Detection cluster_3 Data Analysis A Prepare this compound Serial Dilutions D Add Assay Buffer, Inhibitor, and FPTase to Wells A->D B Prepare FPTase Enzyme Solution B->D C Prepare Substrate Mix (FPP + Dansyl-Peptide) F Initiate Reaction with Substrate Mix C->F E Pre-incubate at RT (10 min) D->E E->F G Incubate at 37°C (60 min) F->G H Measure Fluorescence (Ex: 340nm, Em: 485nm) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Experimental Workflow for FPTase Inhibition Assay.

The Ras Signaling Pathway

The inhibition of Ras farnesylation by this compound has profound effects on the downstream signaling pathways that are regulated by Ras. The following diagram illustrates the central role of Ras in these cascades.

cluster_0 Upstream Activation cluster_1 Ras Activation Cycle cluster_2 Downstream Effector Pathways cluster_3 Cellular Responses GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Ras_GTP->Ras_GDP GTP Hydrolysis (GAP) Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K FPTase FPTase FPTase->Ras_GDP Farnesylation (Membrane Targeting) ZAD2 This compound ZAD2->FPTase Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Akt Akt PI3K->Akt Survival Survival Akt->Survival

The Ras Signaling Pathway and the Point of Inhibition by this compound.

Conclusion

This compound is a potent, competitive inhibitor of Ras farnesyl-protein transferase, a key enzyme in the activation of Ras proteins. By preventing the farnesylation and subsequent membrane localization of Ras, this compound effectively disrupts oncogenic Ras signaling pathways. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers and drug development professionals interested in the study of FPTase inhibitors and their potential as anticancer therapeutics. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.

References

A Technical Guide to the In Vitro Preliminary Studies of Zaragozic Acid D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acid D2 is a fungal metabolite that has garnered significant interest within the scientific community for its potent inhibitory effects on key enzymes in the cholesterol biosynthesis and protein prenylation pathways. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, with a focus on its inhibitory activities, effects on cellular processes, and the methodologies employed in these investigations. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of hypercholesterolemia and oncology.

Core Mechanism of Action

This compound primarily exerts its biological effects through the inhibition of two key enzymes:

  • Squalene Synthase: As a potent inhibitor of squalene synthase, this compound blocks the first committed step in cholesterol biosynthesis. This enzyme catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this crucial step, this compound effectively reduces the de novo synthesis of cholesterol.

  • Ras Farnesyl-Protein Transferase (FPTase): this compound also demonstrates inhibitory activity against FPTase, albeit at a lower potency compared to its effect on squalene synthase. FPTase is responsible for the post-translational farnesylation of Ras proteins, a critical modification for their proper localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies of this compound.

Target EnzymeParameterValueReference
Squalene SynthaseIC502 nM[1]
Ras Farnesyl-Protein TransferaseIC50100 nM[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Squalene Synthase Inhibition Assay

This assay determines the inhibitory activity of this compound on the squalene synthase enzyme.

Materials:

  • Rat liver microsomes (as a source of squalene synthase)

  • [³H]Farnesyl pyrophosphate (FPP)

  • NADPH

  • This compound

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, NADPH, and varying concentrations of this compound in the reaction buffer.

  • Initiate the enzymatic reaction by adding [³H]Farnesyl pyrophosphate to the mixture.

  • Incubate the reaction at 37°C for a specified period.

  • Terminate the reaction by adding a stop solution (e.g., a strong base).

  • Extract the lipid-soluble products, including the radiolabeled squalene, using an organic solvent (e.g., hexane).

  • Quantify the amount of [³H]squalene formed by liquid scintillation counting.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of squalene synthase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ras Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This assay measures the ability of this compound to inhibit the farnesylation of a Ras protein substrate.

Materials:

  • Recombinant Ras protein

  • [³H]Farnesyl pyrophosphate (FPP)

  • Recombinant farnesyl-protein transferase (FPTase)

  • This compound

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, ZnCl₂, and dithiothreitol)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing FPTase, Ras protein, and varying concentrations of this compound in the reaction buffer.

  • Initiate the reaction by adding [³H]Farnesyl pyrophosphate.

  • Incubate the mixture at 37°C for a defined time.

  • Stop the reaction by precipitating the proteins with trichloroacetic acid (TCA).

  • Collect the precipitated, radiolabeled Ras protein by vacuum filtration through glass fiber filters.

  • Wash the filters to remove unincorporated [³H]FPP.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the squalene synthase assay.

In Vitro Cholesterol Synthesis Inhibition Assay

This assay assesses the impact of this compound on the de novo synthesis of cholesterol in cultured cells. A study on a generic zaragozic acid in human neuroblastoma cells showed a reduction in cellular cholesterol.[3]

Materials:

  • Human cancer cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium

  • [¹⁴C]Acetate

  • This compound

  • Lysis buffer

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter or phosphorimager

Procedure:

  • Culture HepG2 cells to a suitable confluency in standard cell culture medium.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Add [¹⁴C]acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized lipids, including cholesterol.

  • Wash the cells and lyse them to release cellular contents.

  • Extract the total lipids from the cell lysate using a mixture of chloroform and methanol.

  • Separate the different lipid species, including cholesterol, by thin-layer chromatography (TLC).

  • Quantify the amount of [¹⁴C]cholesterol by scraping the corresponding spot from the TLC plate and performing scintillation counting, or by using a phosphorimager.

  • Determine the percentage of inhibition of cholesterol synthesis for each concentration of this compound relative to untreated control cells.

In Vitro Cytotoxicity Assay

This assay evaluates the cytotoxic (cell-killing) effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell line(s)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for a specified duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

  • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Inhibition of the Cholesterol Biosynthesis Pathway by this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Isolate_ZAD2 Isolate this compound from fungal culture Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Isolate_ZAD2->Prepare_Stock Enzyme_Inhibition Enzyme Inhibition Assays (Squalene Synthase & FPTase) Prepare_Stock->Enzyme_Inhibition Cell_Based Cell-Based Assays (Cholesterol Synthesis & Cytotoxicity) Prepare_Stock->Cell_Based Calculate_IC50 Calculate IC50 values Enzyme_Inhibition->Calculate_IC50 Analyze_Cellular_Effects Analyze Cellular Effects Cell_Based->Analyze_Cellular_Effects

Caption: General Experimental Workflow for In Vitro Evaluation of this compound.

Caption: Inhibition of Ras Protein Farnesylation by this compound.

References

The Quest for Nature's Cholesterol Busters: A Technical Guide to Discovering Novel Squalene Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery of novel squalene synthase inhibitors from natural sources. Squalene synthase represents a critical chokepoint in the cholesterol biosynthesis pathway, making it a prime target for the development of new hypercholesterolemia therapies. This document provides a comprehensive overview of the core concepts, quantitative data on known natural inhibitors, detailed experimental protocols for their discovery and characterization, and visual workflows to guide researchers in this exciting field.

The Central Role of Squalene Synthase in Cholesterol Biosynthesis

Squalene synthase (SQS) is a microsomal enzyme that catalyzes the first committed step in cholesterol biosynthesis. It mediates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is a two-step process involving the initial formation of presqualene pyrophosphate (PSPP), which is then reduced by NADPH to yield squalene. As the first enzyme exclusively dedicated to sterol synthesis, inhibiting SQS offers a targeted approach to lowering cholesterol levels without affecting the synthesis of other essential non-sterol isoprenoids derived from FPP, such as dolichols and ubiquinones.

Below is a diagram illustrating the key steps of the squalene biosynthesis pathway and the point of inhibition for SQS inhibitors.

Squalene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Multiple Steps GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP PSPP Presqualene Pyrophosphate (PSPP) FPP->PSPP Squalene Synthase (First half-reaction) NonSterol Non-Sterol Isoprenoids (e.g., Ubiquinone, Dolichol) FPP->NonSterol Squalene Squalene PSPP->Squalene Squalene Synthase (Second half-reaction) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps SQS_Inhibitor Squalene Synthase Inhibitors SQS_Inhibitor->PSPP SQS_Inhibitor->Squalene

Caption: The Squalene Biosynthesis Pathway highlighting the action of Squalene Synthase.

Natural Products as a Rich Source of Squalene Synthase Inhibitors

Nature has proven to be a prolific source of structurally diverse and potent enzyme inhibitors. The search for natural product-derived SQS inhibitors has yielded several promising classes of compounds, primarily from microbial sources.

Quantitative Data on Natural Squalene Synthase Inhibitors

The following table summarizes the inhibitory activities of prominent natural products against squalene synthase.

Compound NameNatural Source (Organism)Compound ClassIC50 (nM)Reference(s)
Zaragozic Acid A (Squalestatin 1) Phoma sp. (Fungus)Polyketide5.6 - 12[1]
Zaragozic Acid B Sporormiella intermedia (Fungus)Polyketide29 (Ki)[1]
Zaragozic Acid C Leptodontium elatius (Fungus)Polyketide45 (Ki)[1]
Carnosol Salvia canariensis (Plant)Diterpene17,600[2]
Cynarin Artichoke (Plant)Phenylpropanoid-[3]
RPR 107393 (Synthetic, but derived from a natural product scaffold) -Quinuclidine derivative0.6 - 0.9[4]

Experimental Protocols for the Discovery and Characterization of SQS Inhibitors

The discovery of novel SQS inhibitors from natural sources typically follows a systematic approach involving extraction, bioassay-guided fractionation, and characterization of the active compounds.

Bioassay-Guided Isolation Workflow

The following diagram outlines a typical workflow for the bioassay-guided isolation of natural product inhibitors of squalene synthase.

Bioassay_Guided_Isolation Start Natural Source (e.g., Microbe, Plant) Extraction Extraction with Organic Solvents Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SQSAssay1 Squalene Synthase Inhibition Assay CrudeExtract->SQSAssay1 ActiveExtract Active Crude Extract SQSAssay1->ActiveExtract Fractionation Chromatographic Fractionation (e.g., HPLC) ActiveExtract->Fractionation Fractions Fractions Fractionation->Fractions SQSAssay2 Squalene Synthase Inhibition Assay Fractions->SQSAssay2 ActiveFraction Active Fraction(s) SQSAssay2->ActiveFraction Purification Further Purification (e.g., Preparative HPLC) ActiveFraction->Purification PureCompound Pure Compound Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation FinalCompound Identified Inhibitor StructureElucidation->FinalCompound CellAssay Cell-Based Cholesterol Biosynthesis Assay FinalCompound->CellAssay

Caption: A generalized workflow for bioassay-guided isolation of SQS inhibitors.

Detailed Experimental Protocols
  • Tissue Homogenization: Homogenize fresh or frozen liver tissue in 4 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Washing: Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer. Repeat the ultracentrifugation step.

  • Final Preparation: Resuspend the final microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA) to a protein concentration of approximately 10-20 mg/mL. Determine the protein concentration using a standard method like the Bradford assay. Store the microsomes in aliquots at -80°C.

This assay measures the incorporation of radiolabeled farnesyl pyrophosphate into squalene.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl buffer (pH 7.4)

    • 10 mM MgCl₂

    • 10 mM NADPH

    • 1 mM Dithiothreitol (DTT)

    • Test compound (dissolved in a suitable solvent, e.g., DMSO) or vehicle control.

    • Liver microsomes (typically 50-100 µg of protein).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding [¹⁴C]-Farnesyl pyrophosphate (e.g., 50 µM, specific activity ~50 mCi/mmol).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an organic solvent, such as a mixture of chloroform and methanol (2:1, v/v).

  • Extraction of Squalene: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Analysis: Evaporate the organic solvent under a stream of nitrogen. Resuspend the lipid residue in a small volume of a suitable solvent (e.g., hexane). Spot the sample onto a thin-layer chromatography (TLC) plate (e.g., silica gel) and develop the chromatogram using a solvent system like hexane:ethyl acetate (95:5, v/v).

  • Quantification: Visualize the squalene band using a radiolabel imaging system or by autoradiography. Scrape the silica corresponding to the squalene band and quantify the radioactivity using liquid scintillation counting.

  • Calculation of Inhibition: Calculate the percentage of inhibition by comparing the radioactivity in the squalene band of the test compound-treated samples to the vehicle control. Determine the IC50 value by testing a range of inhibitor concentrations.

This assay measures the de novo synthesis of cholesterol in cultured cells.

  • Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) in a suitable culture plate and allow them to adhere and grow to a desired confluency.

  • Pre-treatment with Inhibitor: Pre-incubate the cells with various concentrations of the test compound or vehicle control in a serum-free or low-serum medium for a specific period (e.g., 1-2 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).

  • Saponification: Evaporate the solvent and saponify the lipid extract by adding alcoholic KOH and heating at 60-70°C for 1 hour. This step hydrolyzes cholesteryl esters to free cholesterol.

  • Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids (including cholesterol) with a non-polar solvent like hexane or petroleum ether.

  • Analysis and Quantification:

    • Evaporate the solvent and resuspend the lipid residue.

    • Separate the cholesterol from other lipids using TLC as described in the enzyme assay.

    • Quantify the radioactivity in the cholesterol band using liquid scintillation counting.

  • Calculation of Inhibition: Determine the percentage of inhibition of cholesterol synthesis and the IC50 value as described for the enzyme assay.

Logical Relationships in SQS Inhibitor Discovery

The successful discovery of a novel natural product SQS inhibitor involves a logical progression of interconnected activities. The following diagram illustrates these relationships.

Logical_Relationships Hypothesis Hypothesis: Natural products are a source of novel SQS inhibitors. Screening High-Throughput Screening of Natural Product Extracts Hypothesis->Screening HitID Hit Identification (Extracts showing SQS inhibition) Screening->HitID BioassayGuided Bioassay-Guided Fractionation and Isolation HitID->BioassayGuided PureCompoundID Pure Active Compound Identification BioassayGuided->PureCompoundID StructureDet Structural Elucidation (NMR, MS, etc.) PureCompoundID->StructureDet PotencyAssay Determination of Potency (IC50/Ki) StructureDet->PotencyAssay SelectivityAssay Selectivity Profiling (vs. other enzymes) PotencyAssay->SelectivityAssay CellularActivity Confirmation of Cellular Activity (Cholesterol synthesis inhibition) SelectivityAssay->CellularActivity LeadCandidate Lead Candidate CellularActivity->LeadCandidate Preclinical Preclinical Development LeadCandidate->Preclinical

Caption: Logical flow from hypothesis to lead candidate in SQS inhibitor discovery.

This technical guide provides a foundational framework for researchers embarking on the discovery of novel squalene synthase inhibitors from natural sources. By combining systematic screening with robust bioassays and detailed characterization, the vast chemical diversity of the natural world can be effectively harnessed to identify the next generation of cholesterol-lowering therapies.

References

Methodological & Application

Application Notes and Protocols for Testing Zaragozic Acid D2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids are a class of fungal metabolites that act as potent inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] Zaragozic acid D2, specifically, is a highly effective inhibitor of squalene synthase and also demonstrates inhibitory activity against Ras farnesyl-protein transferase (FPTase).[2][3][4] This dual activity makes it a compound of interest for research into hypercholesterolemia and certain cancers. These application notes provide detailed protocols for testing the efficacy and cytotoxicity of this compound in relevant cell culture models.

Mechanism of Action

This compound primarily exerts its biological effects through the competitive inhibition of squalene synthase. This enzyme catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene. By blocking this step, this compound effectively depletes the cellular pool of cholesterol.

Additionally, this compound inhibits Ras FPTase, an enzyme responsible for the post-translational modification of Ras proteins.[2][3][4] This farnesylation is crucial for the proper localization and function of Ras in signal transduction pathways that regulate cell growth and proliferation.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound and related compounds from the literature. This data is essential for designing dose-response experiments in cell culture.

CompoundTarget EnzymeAssay TypeIC50 / KiReference
This compound Squalene SynthaseEnzymatic2 nM (IC50)[4][5]
This compound Ras Farnesyl-Protein TransferaseEnzymatic100 nM (IC50)[2][3][4]
Zaragozic acid ASqualene SynthaseEnzymatic78 pM (Ki)
Zaragozic acid BSqualene SynthaseEnzymatic29 pM (Ki)
Zaragozic acid CSqualene SynthaseEnzymatic45 pM (Ki)

Note: Cellular EC50 and CC50 values are cell-line dependent and should be determined empirically using the protocols below. Published studies have used concentrations in the range of 40-50 µM to observe effects on cholesterol synthesis and cell viability in different cell lines.[6][7]

Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying cholesterol metabolism.

  • LNCaP (Human Prostate Adenocarcinoma): A cell line sensitive to disruptions in cholesterol synthesis.[7]

  • Human Neuroblastoma cell lines (e.g., SH-SY5Y): Relevant for studying neurological aspects of cholesterol metabolism.[6]

  • HeLa (Human Cervical Cancer): A common cell line for general cytotoxicity studies.

General Culture Conditions:

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Due to its polar nature, this compound should be dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), or a small amount of a polar organic solvent like DMSO before further dilution in culture medium.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) for serial dilution.

  • Storage: Store the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures to determine the concentration at which this compound exhibits cytotoxic effects (CC50).

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.

Cholesterol Biosynthesis Inhibition Assay

This protocol measures the de novo synthesis of cholesterol using a radiolabeled precursor.

Materials:

  • 24-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • [¹⁴C]-acetate

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and grow to near confluency.

  • Pre-incubate the cells with various concentrations of this compound for 24 hours.

  • Add [¹⁴C]-acetate to each well and incubate for an additional 4-6 hours.

  • Wash the cells with PBS and lyse them.

  • Extract the lipids from the cell lysates using an appropriate solvent system.

  • Separate the cholesterol from other lipids using TLC.

  • Quantify the amount of radiolabeled cholesterol by scintillation counting.

  • Determine the concentration of this compound that inhibits cholesterol synthesis by 50% (EC50).

Squalene Synthase Activity Assay (in Cell Lysates)

This protocol provides a method to assess the direct inhibitory effect of this compound on squalene synthase activity within cultured cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Commercially available squalene synthase activity assay kit (colorimetric or fluorometric)

Procedure:

  • Treat cells in 6-well plates with different concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Wash the cells with cold PBS and lyse them on ice.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of each lysate.

  • Use a commercial squalene synthase activity assay kit according to the manufacturer's instructions to measure the enzyme activity in each lysate.

  • Normalize the squalene synthase activity to the protein concentration.

  • Calculate the percentage of inhibition relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway Inhibition

The following diagram illustrates the point of inhibition of this compound in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis_Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Zaragozic_Acid_D2 This compound Zaragozic_Acid_D2->Squalene_Synthase Squalene_Synthase->Squalene Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay cholesterol_assay Cholesterol Biosynthesis Assay treatment->cholesterol_assay sqs_assay Squalene Synthase Activity Assay treatment->sqs_assay data_analysis Data Analysis (CC50, EC50) cytotoxicity_assay->data_analysis cholesterol_assay->data_analysis sqs_assay->data_analysis end End data_analysis->end

References

Application Notes: Utilizing Zaragozic Acid D2 in HepG2 Cell Cholesterol Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hepatoma G2 (HepG2) cells are a widely used in vitro model for studying liver metabolism, particularly cholesterol biosynthesis and its regulation. Zaragozic acid D2 is a potent, fungal-derived metabolite that serves as a highly specific inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] These characteristics make this compound an invaluable tool for researchers in drug discovery and metabolic disease, enabling the validation of cholesterol assays and the investigation of novel cholesterol-modulating compounds.

Mechanism of Action

This compound exerts its inhibitory effect by targeting squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis.[3][4] Specifically, it blocks the condensation of two molecules of farnesyl pyrophosphate to form squalene. This inhibition leads to a significant reduction in the downstream production of cholesterol.[5][6][7] The high potency of this compound is demonstrated by its low nanomolar IC50 value for squalene synthase inhibition.[8]

Application in HepG2 Cholesterol Assays

In the context of HepG2 cholesterol assays, this compound is an excellent positive control for several reasons:

  • Assay Validation: By demonstrating a dose-dependent reduction in cholesterol levels, it confirms that the assay system is responsive to perturbations in the cholesterol biosynthesis pathway.

  • Mechanism of Action Studies: It allows for the specific investigation of the effects of squalene synthase inhibition on cellular cholesterol homeostasis.

  • Compound Screening: It provides a benchmark against which to compare the potency and efficacy of novel cholesterol-lowering agents.

Expected Outcomes

Treatment of HepG2 cells with this compound is expected to result in a dose-dependent decrease in total cellular cholesterol content. This effect should be quantifiable using standard cholesterol assays. The potency of this compound is such that significant inhibition can be observed at nanomolar concentrations.

Cholesterol Biosynthesis Pathway and Inhibition by this compound

Cholesterol_Biosynthesis_Pathway Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Squalene_Synthase Squalene Synthase Farnesyl_PP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Zaragozic_Acid_D2 This compound Zaragozic_Acid_D2->Squalene_Synthase Inhibits Squalene_Synthase->Squalene

Caption: Inhibition of Squalene Synthase by this compound.

Experimental Protocols

Protocol 1: HepG2 Cell Culture and Maintenance
  • Cell Line: Human Hepatoma G2 (HepG2) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: this compound Treatment
  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells with the compound for 24-48 hours.

Protocol 3: Cholesterol Quantification Assay

This protocol is based on a generic commercially available fluorescence-based cholesterol assay kit.

  • Cell Lysis: After incubation, remove the treatment medium and wash the cells with PBS. Lyse the cells using the cell lysis buffer provided in the assay kit.

  • Cholesterol Assay:

    • Add the cholesterol assay reaction mixture (containing cholesterol oxidase, cholesterol esterase, HRP, and a fluorescent probe) to each well containing the cell lysate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for Amplex Red-based assays).

  • Data Analysis: Calculate the total cholesterol concentration in each sample based on a standard curve generated with known cholesterol concentrations.

Experimental Workflow for HepG2 Cholesterol Assay

Experimental_Workflow A Seed HepG2 Cells (2.5 x 10^5 cells/well) B Incubate Overnight (37°C, 5% CO2) A->B C Treat with this compound (0.1 nM - 10 µM) B->C D Incubate for 24-48 hours C->D E Wash with PBS and Lyse Cells D->E F Add Cholesterol Assay Reagent E->F G Incubate at 37°C for 30-60 min F->G H Measure Fluorescence G->H I Data Analysis H->I

Caption: Workflow for Cholesterol Measurement in HepG2 Cells.

Data Presentation

Table 1: Dose-Response of this compound on Total Cholesterol in HepG2 Cells
This compound (nM)Total Cholesterol (% of Control)Standard Deviation
0 (Vehicle)1005.2
1854.8
10623.9
100353.1
1000152.5
Table 2: Quality Control Parameters for a HepG2 Cholesterol Assay using this compound
ParameterValueDescription
IC50 of this compound ~2 nM[8]The half-maximal inhibitory concentration for squalene synthase.
Z'-factor > 0.5A measure of assay quality, with > 0.5 indicating a robust assay.
Signal-to-Background Ratio > 5The ratio of the signal from the vehicle control to the signal from the highest concentration of inhibitor.

References

Application Notes and Protocols for Studying Zaragozic Acid D2 Effects on Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids are a class of fungal metabolites that act as potent inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By blocking the conversion of farnesyl pyrophosphate to squalene, Zaragozic acids effectively inhibit the de novo synthesis of cholesterol.[4][5] This mechanism makes them promising candidates for the treatment of hypercholesterolemia. Zaragozic acid D2, isolated from the keratinophilic fungus Amauroascus niger, is a member of this family and is also a potent inhibitor of squalene synthase.[6]

These application notes provide a guide for researchers interested in studying the effects of this compound in animal models of hypercholesterolemia. The protocols outlined below are based on established methods for inducing hypercholesterolemia and administering therapeutic compounds to rodents.

Disclaimer: Specific in vivo data on the effects of this compound on the complete lipid profile in hypercholesterolemic animal models is limited in the currently available scientific literature. The quantitative data presented in these notes are derived from studies on the closely related Zaragozic acid A and another potent squalene synthase inhibitor, TAK-475, to illustrate the expected therapeutic effects.

Data Presentation: Efficacy of Squalene Synthase Inhibitors in Animal Models

The following tables summarize the quantitative effects of squalene synthase inhibitors on lipid profiles in relevant animal models of hypercholesterolemia. This data can be used as a reference for expected outcomes when studying this compound.

Table 1: Effects of Zaragozic Acid A on Hepatic Cholesterol Synthesis in Mice

Animal ModelCompoundDoseEffectReference
MouseZaragozic acid A200 µg/kg50% inhibition of acute hepatic cholesterol synthesis[1][2][7]

Table 2: Lipid-Lowering Effects of the Squalene Synthase Inhibitor TAK-475 in Hypercholesterolemic Animal Models

Animal ModelTreatmentDurationChange in Total CholesterolChange in Non-HDL CholesterolChange in TriglyceridesReference
Homozygous LDL Receptor Knockout MiceTAK-475 (0.02% in diet; ~30 mg/kg/day)2 weeks-↓ 19%-[8]
Homozygous LDL Receptor Knockout MiceTAK-475 (0.07% in diet; ~110 mg/kg/day)2 weeks-↓ 41%-[8]
Watanabe Heritable Hyperlipidemic (WHHL) RabbitsTAK-475 (0.27% in diet; ~100 mg/kg/day)4 weeks↓ 17%-↓ 52%[8]
MarmosetsTAK-475 (30 mg/kg/day, p.o.)4 days-Significant reductionSignificant reduction[9][10]
MarmosetsTAK-475 (100 mg/kg/day, p.o.)4 days-Significant reductionSignificant reduction[9][10]

Experimental Protocols

Protocol 1: Induction of Hypercholesterolemia in C57BL/6J Mice

This protocol describes a common method for inducing hypercholesterolemia in C57BL/6J mice using a high-fat, high-cholesterol diet.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet

  • High-fat/high-cholesterol diet (HCD): containing 20% fat, 1.25% cholesterol, and 0.5% sodium cholate.[11]

  • Metabolic cages for sample collection

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

  • Plasma/serum storage tubes

Procedure:

  • Acclimation: Upon arrival, acclimate the mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.

  • Baseline Measurements: After acclimation, record the body weight of each mouse and collect baseline blood samples for lipid profile analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

  • Dietary Intervention: Randomly divide the mice into two groups:

    • Control Group: Continue feeding with the standard chow diet.

    • Hypercholesterolemic Group: Switch to the high-fat/high-cholesterol diet (HCD).

  • Induction Period: Maintain the mice on their respective diets for 12-16 weeks to induce a stable hypercholesterolemic phenotype.[11]

  • Monitoring: Monitor the body weight and food intake of the animals weekly.

  • Confirmation of Hypercholesterolemia: At the end of the induction period, collect blood samples to confirm the development of hypercholesterolemia by analyzing the lipid profile. A significant increase in total cholesterol and LDL-C levels is expected in the HCD-fed group.[12]

Protocol 2: Administration of this compound to Hypercholesterolemic Mice

This protocol outlines the procedure for oral administration of this compound to the diet-induced hypercholesterolemic mice.

Materials:

  • Hypercholesterolemic mice (from Protocol 1)

  • This compound

  • Vehicle for solubilizing/suspending this compound (e.g., 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for mice)[13][14]

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. The dosing volume should not exceed 10 mL/kg of body weight.[14]

  • Animal Grouping: Divide the hypercholesterolemic mice into at least two groups:

    • Vehicle Control Group: Receives the vehicle only.

    • This compound Treatment Group: Receives this compound at a predetermined dose. Multiple dose groups can be included to assess dose-responsiveness.

  • Oral Gavage Administration:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.[13]

    • Carefully insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[14]

    • Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

  • Treatment Period: Administer the treatment daily for a specified period (e.g., 2-4 weeks).

  • Sample Collection and Analysis: At the end of the treatment period, collect blood samples for lipid profile analysis. Tissues such as the liver can also be harvested for further analysis (e.g., gene expression of cholesterol metabolism-related enzymes).

  • Data Analysis: Compare the lipid profiles of the this compound-treated group with the vehicle control group to determine the efficacy of the compound.

Visualizations

Signaling Pathway Diagram

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statins Target) Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids FPP Farnesyl Diphosphate (FPP) Isoprenoids->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Zaragozic_Acid This compound Zaragozic_Acid->FPP Zaragozic_Acid->Squalene Inhibition

Caption: Cholesterol biosynthesis pathway and the site of action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_induction Hypercholesterolemia Induction cluster_treatment Treatment Phase Acclimation Acclimation (1 week) Baseline Baseline Measurements Acclimation->Baseline Diet High-Fat/Cholesterol Diet (12-16 weeks) Baseline->Diet Confirmation Confirmation of Hypercholesterolemia Diet->Confirmation Grouping Animal Grouping Confirmation->Grouping Administration This compound Administration (2-4 weeks) Grouping->Administration Sample_Collection Sample Collection (Blood, Tissues) Administration->Sample_Collection Analysis Lipid Profile & Other Analyses Sample_Collection->Analysis

Caption: Workflow for studying this compound in a diet-induced hypercholesterolemia mouse model.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Zaragozic Acid D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acid D2, a potent fungal polyketide, has garnered significant interest in the scientific community for its inhibitory activity against squalene synthase and Ras farnesyl-protein transferase, key enzymes in the cholesterol biosynthesis and cell signaling pathways respectively.[1] The purification of this compound from fungal fermentation broths is a critical step for its characterization, bioactivity screening, and further drug development efforts. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the purification of such natural products, offering high resolution and scalability.

This document provides detailed application notes and experimental protocols for the purification of this compound using reversed-phase HPLC. The methodologies described are based on established principles for the separation of acidic polyketides and can be adapted and optimized for specific laboratory conditions and purity requirements.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC purification strategy relies on understanding the physicochemical properties of the target molecule.[2][3] this compound is a tricarboxylic acid, making it an acidic and relatively polar molecule.[1] For reversed-phase HPLC, which separates compounds based on hydrophobicity, managing the ionization of these acidic functional groups is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[4]

Key Considerations for HPLC Method Development:

  • pH of the Mobile Phase: To suppress the ionization of the carboxylic acid groups and increase retention on a nonpolar stationary phase, the mobile phase should be acidified. A mobile phase pH at least 2 units below the pKa of the analyte is generally recommended.[4] The addition of a small percentage of an acid like formic acid or trifluoroacetic acid (TFA) is common practice.

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is the most common choice for reversed-phase chromatography of nonpolar to moderately polar compounds and is well-suited for the purification of this compound.[5]

  • Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile or methanol, is effective for separating compounds with a range of polarities often found in crude extracts. Acetonitrile generally provides lower viscosity and better UV transparency.

Experimental Protocols

This section details the recommended protocols for the analytical and preparative HPLC purification of this compound.

Sample Preparation

Prior to HPLC purification, a crude extract containing this compound must be prepared from the fungal fermentation broth.

Protocol:

  • Extraction: Lyophilize the fungal fermentation broth. Extract the dried biomass and culture medium with a polar organic solvent such as methanol or ethyl acetate.

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure. To remove highly nonpolar impurities, the extract can be partitioned between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). The Zaragozic acids will preferentially partition into the polar phase.

  • Solid-Phase Extraction (SPE): For further cleanup and enrichment, the polar extract can be subjected to solid-phase extraction. A C18 SPE cartridge is recommended.

    • Conditioning: Wash the SPE cartridge with methanol followed by acidified water (e.g., water with 0.1% formic acid).

    • Loading: Dissolve the extract in a minimal amount of the aqueous mobile phase and load it onto the cartridge.

    • Washing: Wash the cartridge with a low percentage of organic solvent in acidified water to remove highly polar impurities.

    • Elution: Elute the this compound-containing fraction with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the solvent from the enriched fraction. Reconstitute the residue in the initial HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.

Analytical HPLC Method Development

An analytical HPLC method should be developed first to determine the retention time of this compound and to optimize the separation from other components in the extract.

Table 1: Analytical HPLC Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm and 265 nm
Injection Volume 10-20 µL
Preparative HPLC Purification

Once the analytical method is established, it can be scaled up for preparative purification. The goal of preparative HPLC is to isolate a larger quantity of the target compound with high purity.

Table 2: Preparative HPLC Parameters

ParameterRecommended Conditions
Column C18, 20 x 250 mm, 10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Optimized based on analytical run; typically a shallower gradient around the elution time of this compound
Flow Rate 15-20 mL/min
Column Temperature Ambient
Detection UV at 210 nm and 265 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)

Protocol:

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample extract onto the column.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound, as determined by the analytical run.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess purity.

  • Pooling and Evaporation: Pool the fractions with the desired purity and remove the organic solvent under reduced pressure.

  • Desalting (if necessary): If a non-volatile buffer was used, the purified fraction may need to be desalted using a C18 SPE cartridge.

  • Lyophilization: Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Data Presentation

The following tables should be used to record and compare the quantitative data from the purification process.

Table 3: Analytical HPLC Data

CompoundRetention Time (min)Peak Area% Purity
This compound
Impurity 1
Impurity 2

Table 4: Preparative HPLC Purification Summary

ParameterValue
Starting Material (mg)
Purified this compound (mg)
Purity (%)
Overall Yield (%)

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Zaragozic_Acid_Purification cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification cluster_final Final Product Fermentation Fungal Fermentation Broth Extraction Extraction with Organic Solvent Fermentation->Extraction Partitioning Solvent Partitioning Extraction->Partitioning SPE Solid-Phase Extraction (SPE) Partitioning->SPE Final_Prep Final Sample Preparation SPE->Final_Prep Analytical_HPLC Analytical HPLC Method Development Final_Prep->Analytical_HPLC Method Optimization Preparative_HPLC Preparative HPLC Purification Final_Prep->Preparative_HPLC Inject Sample Analytical_HPLC->Preparative_HPLC Scale-up Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Check Purity Analysis Fraction_Collection->Purity_Check Purity_Check->Preparative_HPLC If impure, re-purify Pooling Pooling of Pure Fractions Purity_Check->Pooling If pure Evaporation Solvent Evaporation Pooling->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Pure_ZA_D2 Pure this compound Lyophilization->Pure_ZA_D2

Caption: Workflow for the purification of this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful purification of this compound using reversed-phase HPLC. Method optimization, particularly of the mobile phase gradient, will be key to achieving high purity and yield. The provided tables and workflow diagram serve as valuable tools for planning and documenting the purification process.

References

Investigating the Anti-Cancer Potential of Zaragozic Acid D2 in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer potential of Zaragozic acid D2, a potent inhibitor of squalene synthase and Ras farnesyl-protein transferase. Detailed protocols for evaluating its efficacy in cancer cell lines are provided to facilitate further research and drug development efforts.

Introduction

This compound is a fungal metabolite that has demonstrated significant potential as an anti-cancer agent. Its primary mechanisms of action are the inhibition of two key enzymes involved in cellular growth and proliferation:

  • Squalene Synthase: A critical enzyme in the cholesterol biosynthesis pathway. Inhibition of this enzyme disrupts the production of cholesterol, a vital component of cell membranes, and can lead to the accumulation of upstream metabolites that may have anti-proliferative effects.

  • Ras Farnesyl-Protein Transferase (FPTase): An enzyme responsible for the post-translational modification of Ras proteins. Farnesylation is essential for the proper localization and function of Ras, a key signaling protein frequently mutated in cancer, in cellular growth and survival pathways.

By targeting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further investigation.

Data Presentation

Enzyme Inhibition
Target EnzymeIC50 ValueReference
Squalene Synthase2 nM
Ras Farnesyl-Protein Transferase100 nM
In Vitro Anti-Cancer Activity of this compound (Hypothetical Data)

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines to illustrate how such data would be presented. Actual values would need to be determined experimentally.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.5
MDA-MB-231Breast Cancer22.8
A549Lung Cancer18.2
HCT116Colon Cancer12.1
PC-3Prostate Cancer25.4
HeLaCervical Cancer19.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to analyze the expression levels of key proteins involved in the signaling pathways affected by this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, CDK4, p21, Bcl-2, Bax, cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

Zaragozic_Acid_D2_Signaling_Pathway ZAD2 This compound SS Squalene Synthase ZAD2->SS inhibits FPTase Ras Farnesyl-Protein Transferase ZAD2->FPTase inhibits Cholesterol Cholesterol Biosynthesis SS->Cholesterol Ras Ras Signaling FPTase->Ras CellCycle Cell Cycle Progression Cholesterol->CellCycle promotes Ras->CellCycle promotes Apoptosis Apoptosis CellCycle->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest leads to Induction Apoptosis Induction Experimental_Workflow start Start: Select Cancer Cell Lines treat Treat cells with This compound start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot Analysis treat->western data Data Analysis and Interpretation viability->data apoptosis->data cell_cycle->data western->data end End: Determine Anti-Cancer Potential data->end

Preparation of Zaragozic Acid D2 Solutions for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zaragozic acid D2 is a potent fungal metabolite that has garnered significant interest in the scientific community for its inhibitory effects on two key enzymes: squalene synthase and Ras farnesyl-protein transferase (Ras FPTase)[1][2]. As an inhibitor of squalene synthase, the first committed step in cholesterol biosynthesis, this compound serves as a valuable tool for studying lipid metabolism and developing potential treatments for hypercholesterolemia[2]. Its activity against Ras FPTase, an enzyme crucial for the post-translational modification and activation of Ras proteins, makes it a subject of investigation in cancer research due to the frequent mutation of Ras in human tumors.

This document provides detailed protocols for the preparation of this compound solutions for use in various laboratory settings, including cell-based assays and enzymatic assays.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₆H₅₀O₁₄
Molecular Weight 706.77 g/mol
IC₅₀ (Squalene Synthase) 2 nM[2][3]
IC₅₀ (Ras FPTase) 100 nM[1][3]
Storage Temperature -20°C[4]

Solution Preparation Protocols

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, a concentrated stock solution is typically prepared in an organic solvent, which is then diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose[5][6].

3.1. Materials

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic water bath

3.2. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 706.77 g/mol x 1000 mg/g = 7.07 mg

  • Weighing the compound:

    • Carefully weigh out 7.07 mg of this compound powder using an analytical balance. To minimize handling of small quantities, it is advisable to prepare a larger volume of stock solution if required. For example, for 100 µL of a 10 mM stock, weigh 0.707 mg.

  • Dissolving in DMSO:

    • Transfer the weighed this compound to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile DMSO (e.g., 1 mL for 7.07 mg).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be helpful. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in tightly sealed tubes. When stored at -80°C, the stock solution can be used for up to 6 months; at -20°C, it is recommended to be used within 1 month[7].

3.3. Preparation of Working Solutions

Important Note: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced artifacts or cytotoxicity[8].

3.3.1. For Cell-Based Assays

This example describes the preparation of a 1 µM working solution in cell culture medium.

  • Perform a serial dilution of the 10 mM stock solution:

    • It is recommended to perform an intermediate dilution to ensure accuracy. For example, dilute the 10 mM stock solution 1:100 in sterile DMSO to obtain a 100 µM intermediate stock.

      • Pipette 2 µL of the 10 mM stock solution into 198 µL of sterile DMSO.

  • Prepare the final working solution:

    • Add the appropriate volume of the intermediate or stock solution to the cell culture medium. To achieve a final concentration of 1 µM, you would dilute the 100 µM intermediate stock 1:100 in the culture medium.

      • For example, add 10 µL of the 100 µM intermediate stock to 990 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

    • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

3.3.2. For Enzymatic Assays

This example describes the preparation of a 100 nM working solution in an assay buffer.

  • Perform serial dilutions of the 10 mM stock solution in DMSO:

    • Dilute the 10 mM stock 1:100 to get a 100 µM solution.

    • Dilute the 100 µM solution 1:100 to get a 1 µM (1000 nM) solution.

  • Prepare the final working solution:

    • Add the appropriate volume of the diluted stock to the enzyme assay buffer. To achieve a final concentration of 100 nM, you would dilute the 1 µM stock 1:10 in the assay buffer.

      • For example, add 10 µL of the 1 µM stock solution to 90 µL of the assay buffer. This will result in a final DMSO concentration of 1%. If this concentration of DMSO is too high for the enzyme's activity, a further intermediate dilution in the assay buffer will be necessary to reduce the final DMSO concentration. Always perform a solvent control to assess the effect of DMSO on the enzyme's activity.

Signaling Pathway Diagrams

4.1. Cholesterol Biosynthesis Pathway and Inhibition by this compound

This compound inhibits squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This enzyme catalyzes the first committed step in sterol synthesis, the conversion of farnesyl pyrophosphate to squalene.

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ZaragozicD2 This compound ZaragozicD2->FPP Inhibits

Caption: Inhibition of Squalene Synthase by this compound.

4.2. Ras Signaling Pathway and Inhibition of Farnesylation by this compound

The biological activity of Ras proteins is dependent on their localization to the cell membrane, a process that requires post-translational modification, including farnesylation, which is catalyzed by Ras farnesyl-protein transferase (Ras FPTase).

Ras_Signaling cluster_farnesylation Ras Farnesylation cluster_inhibitor_ras Inhibition cluster_downstream Downstream Signaling ProRas Pro-Ras (cytosolic, inactive) FarnesylatedRas Farnesylated Ras ProRas->FarnesylatedRas Ras Farnesyl-Protein Transferase (FPTase) FPP_Ras Farnesyl Pyrophosphate (FPP) ActiveRas Active Ras (membrane-bound) FarnesylatedRas->ActiveRas Signaling Downstream Signaling Cascades (e.g., Raf-MEK-ERK) ActiveRas->Signaling ZaragozicD2_Ras This compound ZaragozicD2_Ras->ProRas Inhibits Proliferation Cell Proliferation, Survival, Differentiation Signaling->Proliferation

References

Application Notes and Protocols for In Vivo Testing of Zaragozic Acid D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Zaragozic acid D2, a potent inhibitor of squalene synthase. The following sections detail the scientific background, experimental design considerations, and step-by-step protocols for assessing the efficacy and safety of this compound in preclinical animal models.

Introduction

Zaragozic acids are a class of fungal metabolites that act as powerful inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of farnesyl pyrophosphate to squalene, Zaragozic acids effectively reduce the production of cholesterol.[1] this compound, isolated from the fungus Amauroascus niger, has demonstrated potent inhibition of both squalene synthase and Ras farnesyl-protein transferase, suggesting its potential as a therapeutic agent for hypercholesterolemia and certain cancers.[1]

In vivo studies with other Zaragozic acids, such as Zaragozic acid A, have shown promising results in lowering plasma cholesterol levels in primates and increasing hepatic low-density lipoprotein (LDL) receptor mRNA levels in rats.[1] A 50% inhibitory dose (ED50) for Zaragozic acid A in mice has been established at 200 µg/kg of body weight, providing a valuable reference for dosing studies with this compound.[3]

This document outlines a detailed experimental design for testing this compound in a rat model of hypercholesterolemia, a widely used and relevant preclinical model.

Signaling Pathway of Squalene Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of squalene synthase, a key regulatory point in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis Acetil_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetil_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Zaragozic_Acid_D2 This compound Squalene_Synthase Squalene Synthase Zaragozic_Acid_D2->Squalene_Synthase Inhibits Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Analysis Acclimatization Acclimatization (1 week) Diet_Induction High-Fat Diet Induction (4 weeks) Acclimatization->Diet_Induction Baseline_Sampling Baseline Blood Sampling Diet_Induction->Baseline_Sampling Treatment_Period Daily Dosing (28 days) Baseline_Sampling->Treatment_Period Weekly_Monitoring Weekly Body Weight & Food Intake Treatment_Period->Weekly_Monitoring Final_Sampling Final Blood & Tissue Collection Treatment_Period->Final_Sampling Biochemical_Analysis Biochemical Assays Final_Sampling->Biochemical_Analysis Histopathology Histopathological Examination Final_Sampling->Histopathology

References

Troubleshooting & Optimization

Overcoming common issues in Zaragozic acid D2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zaragozic acid D2. Our aim is to help you overcome common issues encountered during synthesis, purification, and in vitro/in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, naturally occurring inhibitor of the enzyme squalene synthase.[1][2][3] Squalene synthase catalyzes the first committed step in the biosynthesis of sterols, such as cholesterol.[2][3] By inhibiting this enzyme, this compound blocks the production of squalene and subsequent sterols. It is also known to inhibit Ras farnesyl-protein transferase, albeit with a lower potency.[1]

Q2: What are the typical storage and stability recommendations for this compound?

Q3: In which solvents is this compound soluble?

Zaragozic acids, including D2, are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration in the aqueous buffer. The trisodium salt of Zaragozic acid A is soluble in DMSO at a concentration of 9.80-10.20 mg/mL.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no inhibition of squalene synthase activity 1. Compound Degradation: Improper storage or handling of this compound.Store the solid compound at -20°C. Prepare fresh stock solutions in a suitable organic solvent like DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles.
2. Low Compound Solubility: Precipitation of this compound in the assay buffer.Prepare a concentrated stock solution in 100% DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is low (typically <1%) and does not affect enzyme activity. Visually inspect for any precipitation. Consider using a buffer with a small amount of a non-ionic detergent like Triton X-100, but first verify its compatibility with the squalene synthase enzyme.
3. Inactive Enzyme: The squalene synthase enzyme may have lost activity.Use a fresh batch of enzyme or verify the activity of the current batch with a known inhibitor. Ensure proper storage conditions for the enzyme as recommended by the supplier.
4. Incorrect Assay Conditions: Suboptimal pH, temperature, or cofactor concentrations.Verify that the assay buffer pH is optimal for squalene synthase activity (typically around 7.4). Ensure the incubation temperature is correct (usually 37°C). Confirm that the concentrations of substrates (Farnesyl pyrophosphate) and cofactors (NADPH, Mg2+) are appropriate.
High background signal in the assay 1. Non-specific Inhibition: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.Perform a dose-response curve to ensure you are working within the specific inhibitory range. Include a control with a structurally unrelated compound to check for non-specific effects. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt potential aggregates, after confirming it does not inhibit the enzyme.
2. Contaminated Reagents: Contamination in the buffer, enzyme, or substrate solutions.Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. Filter-sterilize buffers if necessary.
Variability between replicate wells 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations between wells.
2. Edge Effects in Microplates: Evaporation from the outer wells of a microplate.Avoid using the outermost wells of the microplate for critical samples. Fill the outer wells with buffer or water to maintain a humid environment.
3. Compound Precipitation: Inconsistent precipitation of the compound across the plate.Ensure the compound is fully dissolved in the stock solution and that the final concentration in the assay does not exceed its solubility limit in the assay buffer. Mix the plate gently after adding the compound.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and related compounds against squalene synthase and Ras farnesyl-protein transferase.

Compound Target Enzyme IC50 / Ki Organism/Source
This compound Squalene synthaseIC50: 2 nMNot specified
This compound Ras farnesyl-protein transferaseIC50: 100 nMNot specified
Zaragozic acid A Squalene synthaseKi: 78 pMRat liver
Zaragozic acid B Squalene synthaseKi: 29 pMRat liver
Zaragozic acid C Squalene synthaseKi: 45 pMRat liver

Experimental Protocols

Protocol 1: Squalene Synthase Inhibition Assay (Radiometric)

This protocol is adapted from established methods for measuring squalene synthase activity by quantifying the incorporation of a radiolabeled substrate.

Materials:

  • This compound

  • Human liver microsomes (as a source of squalene synthase)

  • [³H]-Farnesyl pyrophosphate (FPP)

  • NADPH

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4) containing 10 mM MgCl₂

  • Stop Solution: 15% KOH in Ethanol

  • Petroleum ether

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should be included.

  • In a glass screw-cap tube, add 12 µg of human liver microsomes, 0.5 mM NADPH, and the desired concentration of this compound or vehicle.

  • Bring the total volume to 1 ml with the assay buffer.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 nM [³H]-FPP.

  • Incubate for an additional 10 minutes at 37°C.

  • Stop the reaction by adding 1 ml of the stop solution.

  • Incubate the tubes at 65°C for 30 minutes to saponify the lipids.

  • After cooling, add 5 ml of petroleum ether and shake for 10 minutes to extract the non-saponifiable lipids, including squalene.

  • Freeze the lower aqueous phase and transfer the upper organic phase to a new tube.

  • Wash the organic phase with 2 ml of distilled water.

  • Take a 1.5 ml aliquot of the organic phase and add it to 3 ml of scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation analyzer.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Squalene Synthase Inhibition Assay (Fluorescence-based)

This protocol measures squalene synthase activity by monitoring the decrease in NADPH fluorescence.

Materials:

  • This compound

  • Purified or recombinant squalene synthase

  • Farnesyl pyrophosphate (FPP)

  • NADPH

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4) containing 10 mM MgCl₂

  • Fluorescence microplate reader (Excitation ~340 nm, Emission ~460 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control.

  • In a microplate well, add the squalene synthase enzyme and the desired concentration of this compound or vehicle.

  • Add NADPH to a final concentration of approximately 10-50 µM.

  • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding FPP.

  • Immediately start monitoring the decrease in fluorescence over time using a microplate reader.

  • The rate of NADPH consumption is proportional to the squalene synthase activity.

  • Calculate the initial reaction velocities for each concentration of the inhibitor.

  • Determine the percent inhibition and calculate the IC50 value.

Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP (FPP) Farnesyl-PP (FPP) Geranyl-PP->Farnesyl-PP (FPP) Squalene Squalene Farnesyl-PP (FPP)->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Squalene_Synthase Squalene_Synthase fpp_to_squalene fpp_to_squalene Zaragozic_Acid_D2 Zaragozic_Acid_D2 Zaragozic_Acid_D2->Squalene_Synthase

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrates, and this compound dilutions Dispense_Reagents Dispense Enzyme and This compound/ Vehicle into Microplate Prepare_Reagents->Dispense_Reagents Pre_incubation Pre-incubate at 37°C Dispense_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate (FPP) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (for radiometric assay) Incubate->Stop_Reaction Measure_Signal Measure Radioactivity or Fluorescence Incubate->Measure_Signal Stop_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition and IC50 Measure_Signal->Data_Analysis

Caption: General workflow for a squalene synthase inhibition assay.

References

Optimizing Zaragozic acid D2 dosage for maximum efficacy in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Zaragozic acid D2 for maximum efficacy in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[1][2] This inhibition leads to a reduction in cellular cholesterol levels. Additionally, this compound has been shown to inhibit Ras farnesyl-protein transferase (Ras FPTase).[3][4][5]

Q2: What is a recommended starting concentration for this compound in cell culture?

A recommended starting point for this compound can be inferred from the inhibitory concentrations observed for its targets. The IC50 for squalene synthase is approximately 2 nM, while for Ras FPTase it is around 100 nM.[5] For cellular assays, a wider range should be tested. For example, a concentration of 50 µM has been used in human neuroblastoma cells to achieve a significant reduction in cholesterol. As a starting point, a dose-response experiment ranging from 10 nM to 100 µM is advisable.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents. Store the stock solution at -20°C for stability.[6] When preparing working solutions, dilute the stock solution in the cell culture medium to the desired final concentration. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected effects of this compound on cells?

The primary effect of this compound is the inhibition of cholesterol synthesis. This can lead to various downstream effects, including alterations in cell membrane composition and signaling pathways that rely on cholesterol or isoprenoid intermediates. In some contexts, it may also affect Ras signaling due to its inhibition of Ras FPTase.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations of this compound and related compounds.

CompoundTarget EnzymeIC50 ValueCell LineObserved Effect
This compoundSqualene Synthase2 nM[5]N/A (in vitro)Enzyme Inhibition
This compoundRas Farnesyl-Protein Transferase100 nM[4][5]N/A (in vitro)Enzyme Inhibition
Zaragozic acid ACholesterol Synthesis6 µMHepG2Inhibition of cholesterol synthesis[6]
Zaragozic acidNot specified50 µMHuman Neuroblastoma~30% reduction in cellular cholesterol

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound using a Cell Viability Assay

This protocol outlines a general method to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested range is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared media containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.

Protocol 2: Cholesterol Synthesis Inhibition Assay

This protocol provides a method to measure the direct effect of this compound on cholesterol biosynthesis.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • [¹⁴C]-Acetate or [³H]-Mevalonate

  • Lysis buffer

  • Scintillation fluid and counter

  • Positive control (e.g., a known statin)

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates. Once attached, treat the cells with various concentrations of this compound and controls for a predetermined time (e.g., 24 hours).

  • Radiolabeling: Add the radiolabeled precursor ([¹⁴C]-Acetate or [³H]-Mevalonate) to the culture medium and incubate for a few hours to allow for incorporation into newly synthesized cholesterol.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the lipids using an appropriate solvent mixture (e.g., chloroform:methanol).

  • Separation and Quantification: Separate the cholesterol from other lipids using thin-layer chromatography (TLC). Scrape the cholesterol band and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of radiolabeled cholesterol in treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

Troubleshooting Guide

IssuePossible CauseRecommendation
No observable effect on cholesterol synthesis Concentration too low: The concentration of this compound may be below the effective range for your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM).
Incorrect compound handling: The compound may have degraded due to improper storage or handling.Ensure the stock solution is stored at -20°C and protected from light. Prepare fresh dilutions for each experiment.
Cell line insensitivity: The chosen cell line may have a low rate of cholesterol synthesis or alternative compensatory pathways.Use a cell line known for high cholesterol synthesis, such as HepG2.
High cell toxicity observed at low concentrations Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final solvent concentration is below 0.5%. Include a vehicle-only control to assess solvent toxicity.
Off-target effects: this compound may have off-target effects in your specific cell line at the concentrations tested.Lower the concentration range and consider using a more specific inhibitor if off-target effects are a concern.
Variability between replicate experiments Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Inaccurate compound dilution: Errors in preparing the serial dilutions can lead to inconsistent results.Prepare fresh dilutions for each experiment and use calibrated pipettes.

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... Zaragozic_Acid_D2 This compound Squalene Synthase Squalene Synthase Zaragozic_Acid_D2->Squalene Synthase Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_Compound 2. Prepare Serial Dilutions of this compound Treat_Cells 3. Treat Cells with This compound Prepare_Compound->Treat_Cells Incubate 4. Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent 5. Add Cell Viability or Cholesterol Synthesis Reagent Incubate->Add_Reagent Measure_Signal 6. Measure Signal (Absorbance/Fluorescence/Radioactivity) Add_Reagent->Measure_Signal Analyze_Data 7. Analyze Data and Determine IC50/EC50 Measure_Signal->Analyze_Data

References

How to address experimental variability in Zaragozic acid D2 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in studies involving Zaragozic acid D2. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary targets?

This compound is a natural product isolated from the keratinophilic fungus Amauroascus niger.[1][2] It is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Additionally, this compound has been shown to inhibit Ras farnesyl-protein transferase (Ras FPTase).[2][4]

2. What are the reported IC50 values for this compound?

The inhibitory potency of this compound can vary depending on the experimental conditions. Reported IC50 values are:

  • Squalene Synthase: ~2 nM[4]

  • Ras Farnesyl-Protein Transferase (Ras FPTase): ~100 nM[2][4][5]

3. In what solvents is this compound soluble?

4. What are the potential applications of this compound in research?

This compound's ability to inhibit squalene synthase makes it a valuable tool for studying cholesterol metabolism and developing cholesterol-lowering agents.[3] Its inhibitory effect on Ras FPTase also suggests potential applications in cancer research, particularly for Ras-induced cancers.[4] Furthermore, its role in stimulating the non-amyloidogenic pathway of amyloid-beta protein precursor processing is being explored in the context of Alzheimer's disease.[6]

Troubleshooting Guide

Experimental variability with this compound can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Inconsistent IC50 Values for Squalene Synthase Inhibition

Possible Causes:

  • Enzyme Quality and Concentration: The source and purity of squalene synthase can significantly impact results. Microsomal preparations can have varying enzyme concentrations.[7]

  • Substrate Concentration: The concentration of farnesyl pyrophosphate (FPP) will influence the apparent IC50 value.[8]

  • Assay Conditions: Factors such as pH, temperature, and incubation time can affect enzyme activity and inhibitor binding.[7]

  • Compound Stability: this compound may be unstable under certain storage or experimental conditions.

Troubleshooting Steps:

start Inconsistent IC50 Values check_enzyme Verify Enzyme Quality and Concentration start->check_enzyme optimize_substrate Optimize FPP Concentration check_enzyme->optimize_substrate Enzyme OK standardize_assay Standardize Assay Conditions (pH, Temp, Time) optimize_substrate->standardize_assay Substrate Optimized check_compound Assess Compound Stability standardize_assay->check_compound Assay Standardized solution Consistent IC50 Values Achieved check_compound->solution Compound Stable

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Recommendations:

  • Enzyme: Use a reliable source for squalene synthase and perform protein quantification for each batch of microsomal preparation.

  • Substrate: Determine the Km of FPP for your enzyme preparation and use a concentration at or near the Km for competitive inhibition studies.

  • Assay Conditions: Maintain consistent pH (typically around 7.4), temperature (37°C), and incubation times across all experiments.[7]

  • Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Problem 2: Poor Solubility or Precipitation in Cell-Based Assays

Possible Causes:

  • Solvent Choice: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high, causing cytotoxicity or compound precipitation.

  • Compound Concentration: High concentrations of this compound may exceed its solubility limit in aqueous media.

  • Media Components: Components of the cell culture medium, such as serum proteins, can interact with the compound and affect its solubility.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Test the tolerance of your cell line to the solvent. Typically, the final DMSO concentration should be kept below 0.5%.

  • Solubility Test: Perform a preliminary solubility test of this compound in your cell culture medium at the desired concentrations.

  • Serial Dilutions: Prepare serial dilutions of the compound in the culture medium immediately before adding to the cells to minimize the time for potential precipitation.

  • Sonication: Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved.

Problem 3: Unexpected Off-Target Effects or Cellular Toxicity

Possible Causes:

  • Dual Target Inhibition: this compound inhibits both squalene synthase and Ras FPTase.[2][4] The observed phenotype may be a result of inhibiting one or both of these targets.

  • Cytotoxicity: At high concentrations, the compound or the solvent may induce cellular toxicity, confounding the interpretation of results.[9]

Logical Approach to Delineating Effects:

start Observed Cellular Phenotype toxicity_check Perform Cytotoxicity Assay (e.g., MTT, LDH) start->toxicity_check toxic Phenotype likely due to toxicity toxicity_check->toxic Toxic nontoxic Phenotype is specific toxicity_check->nontoxic Non-toxic cholesterol_rescue Cholesterol Rescue Experiment nontoxic->cholesterol_rescue farnesol_rescue Farnesol/Geranylgeraniol Rescue Experiment nontoxic->farnesol_rescue sqs_effect Phenotype mediated by Squalene Synthase inhibition cholesterol_rescue->sqs_effect Phenotype rescued fptase_effect Phenotype mediated by FPTase inhibition farnesol_rescue->fptase_effect Phenotype rescued

Caption: Decision tree for investigating off-target effects.

Experimental Protocols

Squalene Synthase Inhibition Assay (Microsomal Preparation)

This protocol is adapted from established methods for measuring squalene synthase activity.[7][8]

Materials:

  • Human liver microsomes (or other source of squalene synthase)

  • Assay Buffer: 50 mM phosphate buffer, pH 7.4, containing 10 mM MgCl2

  • NADPH

  • [3H]-Farnesyl pyrophosphate (FPP)

  • This compound

  • 15% KOH in Ethanol

  • Petroleum ether

  • Scintillation fluid

Procedure:

  • Prepare the reaction mixture in glass screw-cap tubes containing assay buffer, 0.5 mM NADPH, and 12 µg of human liver microsomes.

  • Add this compound or vehicle (DMSO) to the tubes.

  • Equilibrate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 nM [3H]-FPP.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding 1 ml of 15% KOH in ethanol.

  • Incubate at 65°C for 30 minutes to saponify the lipids.

  • Add 5 ml of petroleum ether and shake for 10 minutes to extract the squalene.

  • Freeze the aqueous phase and transfer the upper organic phase to a new tube.

  • Take an aliquot of the organic phase, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

General Cell-Based Proliferation/Cytotoxicity Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.[10][11]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, XTT, or resazurin-based)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO).

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Signaling Pathway

This compound primarily impacts the cholesterol biosynthesis pathway by inhibiting squalene synthase.

HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ... ZAD2 This compound ZAD2->Squalene_Synthase Inhibits Squalene_Synthase->Squalene

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Quantitative Data Summary

ParameterTargetReported ValueReference
IC50Squalene Synthase~2 nM[4]
IC50Ras Farnesyl-Protein Transferase~100 nM[2][4][5]
Ki (Zaragozic Acid A)Rat Liver Squalene Synthase78 pM[12]
Ki (Zaragozic Acid B)Rat Liver Squalene Synthase29 pM[12]
Ki (Zaragozic Acid C)Rat Liver Squalene Synthase45 pM[12]

References

Strategies to enhance the bioavailability of Zaragozic acid D2 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zaragozic acid D2. The focus is on strategies to enhance its bioavailability in animal models.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound During Formulation Preparation

  • Question: I am having difficulty dissolving this compound for my in vivo experiments. It precipitates out of my aqueous vehicle. What can I do?

  • Answer: This is a common issue due to the complex and largely hydrophobic structure of Zaragozic acids. Here are some potential solutions:

    • Co-solvents: Zaragozic acids have limited aqueous solubility.[1] Try using a co-solvent system. A common starting point for in vivo formulations of poorly soluble compounds is a mixture of DMSO, PEG300, and Tween 80 in saline or PBS.[2]

    • pH Adjustment: As a polycarboxylic acid, the solubility of this compound is likely pH-dependent.[3][4] Increasing the pH of the formulation with a suitable base can deprotonate the carboxylic acid groups, forming a more soluble salt. However, ensure the final pH is compatible with the route of administration.

    • Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

    • Salt Formation: If you have the free acid form, consider converting it to a salt (e.g., sodium salt) to improve solubility. The trisodium salt of Zaragozic acid A is available and has improved solubility in DMSO.[5]

Issue 2: Low or Inconsistent Efficacy in Animal Models Despite Successful Formulation

  • Question: My this compound formulation appears stable, but I'm seeing low or highly variable effects on cholesterol synthesis in my animal model. What could be the cause?

  • Answer: Low in vivo efficacy can be due to poor bioavailability, rapid metabolism, or rapid excretion.

    • Low Oral Bioavailability: this compound is a relatively large molecule and may have poor membrane permeability. Consider the following strategies to improve absorption:

      • Lipid-based formulations: Self-microemulsifying drug delivery systems (SMEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state and promoting lymphatic uptake.

      • Nanoparticle formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and improve absorption.

    • Pre-systemic Metabolism: The compound may be metabolized in the gut wall or liver before reaching systemic circulation. Consider co-administration with inhibitors of relevant metabolic enzymes, though identifying these enzymes would require further investigation.

    • Route of Administration: If oral bioavailability is a significant hurdle, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) or intravenous (IV) injection, to establish a baseline for the compound's activity.

Issue 3: Difficulty in Achieving a High Enough Dose in a Limited Volume

  • Question: The required dose of this compound for my animal model is high, but the solubility in a tolerable vehicle is too low to achieve this dose in a reasonable injection volume. What are my options?

  • Answer: This is a common challenge for preclinical studies.

    • Formulation Optimization: Experiment with different ratios of co-solvents and surfactants to maximize the solubility of this compound.

    • Suspension Formulation: If a clear solution is not achievable at the desired concentration, you can prepare a micronized suspension. Ensure the particle size is uniform and the suspension is stable to allow for consistent dosing.

    • Lipid-Based Systems: Lipid-based formulations like SMEDDS can often accommodate higher drug loads than simple solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a complex polyketide and a member of the Zaragozic acid family.[5] These compounds share a common 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[3] Specific quantitative data for this compound is limited in the public domain, but here is a summary of related information:

PropertyValue / Information
Molecular Formula C36H50O14
Molecular Weight 706.8 g/mol
Chemical Class Polyketide, Polycarboxylic Acid
Solubility Limited aqueous solubility is expected due to hydrophobic side chains.[1] Good solubility in organic solvents like DMSO, ethanol, and methanol.[1]
pKa As a polycarboxylic acid, it will have multiple acidic pKa values. Specific values are not readily available.

Q2: What are the primary barriers to the oral bioavailability of this compound?

A2: The primary barriers are likely its:

  • Poor Aqueous Solubility: Limiting its dissolution in gastrointestinal fluids.

  • High Molecular Weight: Potentially reducing its permeability across the intestinal epithelium.

  • Complex Structure: The presence of multiple functional groups can impact its interaction with membrane transporters and metabolic enzymes.

Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A3: Based on its physicochemical properties, the following strategies hold promise:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous media. They can improve solubility and absorption.

  • Nanocrystal Formulations: Reducing the particle size of the drug to the sub-micron range can significantly increase the dissolution rate.

  • Prodrugs: Modifying the carboxylic acid groups to form more lipophilic esters could improve membrane permeability. The active drug would then be released by esterases in the body.

Q4: Is there any available data on the in vivo efficacy of Zaragozic acids?

A4: Yes, Zaragozic acid A (also known as Squalestatin 1) has been shown to be a potent inhibitor of hepatic cholesterol synthesis in mice, with a 50% inhibitory dose of 200 µg/kg.[6][7] It has also been shown to lower serum cholesterol in marmosets.[8][9] These studies confirm that Zaragozic acids can be absorbed and are active in vivo.

Hypothetical Quantitative Data Presentation

The following table presents hypothetical pharmacokinetic data to illustrate how results from a study comparing different this compound formulations in a rat model could be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 50 ± 154.0 ± 1.0350 ± 90100 (Reference)
Co-solvent Solution 120 ± 302.0 ± 0.5980 ± 210280
SMEDDS Formulation 450 ± 951.5 ± 0.53800 ± 7501086
Nanocrystal Formulation 380 ± 802.0 ± 1.03100 ± 620886

Data are presented as mean ± standard deviation (n=6). This data is for illustrative purposes only and is not derived from actual experimental results.

Detailed Experimental Protocols

Protocol 1: Screening for a Suitable Co-solvent System

  • Objective: To identify a vehicle suitable for administering this compound in a solution for initial in vivo efficacy studies.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Saline (0.9% NaCl).

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • In separate vials, test the solubility and stability of the stock solution in various vehicle compositions. A common starting point is a 5-10% DMSO, 30-40% PEG300, 5-10% Tween 80, and 40-60% saline mixture.

    • Vortex each mixture thoroughly and observe for any precipitation immediately and after 1, 4, and 24 hours at room temperature.

    • The optimal vehicle will be the one that dissolves the desired concentration of this compound without precipitation and is known to be well-tolerated in the chosen animal model and route of administration.

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Objective: To formulate this compound in a SMEDDS to potentially enhance its oral bioavailability.

  • Materials: this compound, an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the microemulsion region. This is done by mixing the surfactant and co-surfactant at different ratios (e.g., 1:1, 2:1, 1:2) and then titrating these mixtures with the oil phase.

    • Select a formulation from the microemulsion region and dissolve the required amount of this compound in it with gentle heating and stirring.

    • Characterize the resulting SMEDDS for drug content, globule size upon dilution with water, and in vitro drug release profile.

Protocol 3: General In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile of this compound after oral administration of a developed formulation.

  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Procedure:

    • Administer the this compound formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

TroubleshootingWorkflow start Low in vivo Efficacy Observed check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility improve_solubility Improve Solubility: - Use co-solvents - Adjust pH - Use complexing agents (e.g., cyclodextrins) check_solubility->improve_solubility No check_bioavailability Is poor absorption the likely cause? check_solubility->check_bioavailability Yes improve_solubility->check_solubility enhance_bioavailability Enhance Bioavailability: - Lipid-based formulations (SMEDDS) - Nanoparticle formulations - Prodrug approach check_bioavailability->enhance_bioavailability Yes consider_alt_route Consider alternative routes (IV, IP) to establish baseline efficacy check_bioavailability->consider_alt_route No/Unsure re_evaluate Re-evaluate in vivo efficacy enhance_bioavailability->re_evaluate consider_alt_route->re_evaluate

Caption: Troubleshooting workflow for low in vivo efficacy.

FormulationDevelopmentWorkflow start Start: this compound Powder solubility_screening 1. Physicochemical Characterization & Excipient Solubility Screening start->solubility_screening formulation_design 2. Formulation Design & Prototyping (e.g., Co-solvent, SMEDDS, Nanocrystals) solubility_screening->formulation_design in_vitro_char 3. In Vitro Characterization - Stability - Dissolution/Dispersion Test formulation_design->in_vitro_char optimization 4. Formulation Optimization in_vitro_char->optimization optimization->formulation_design Iterate in_vivo_pk 5. In Vivo Pharmacokinetic Study in Animal Model optimization->in_vivo_pk Proceed data_analysis 6. Data Analysis & Lead Formulation Selection in_vivo_pk->data_analysis end End: Optimized Formulation for Efficacy Studies data_analysis->end

Caption: Experimental workflow for formulation development.

BioavailabilityStrategies cluster_strategies Formulation Strategies cluster_barriers Biopharmaceutical Barriers CoSolvent Co-solvent System Solubility Poor Solubility CoSolvent->Solubility Overcomes SMEDDS SMEDDS SMEDDS->Solubility Overcomes Permeability Poor Permeability SMEDDS->Permeability Overcomes Nanocrystals Nanocrystals Dissolution Slow Dissolution Rate Nanocrystals->Dissolution Overcomes Prodrug Prodrug Approach Prodrug->Permeability Overcomes

Caption: Relationship between strategies and barriers.

References

Dealing with potential cytotoxicity of Zaragozic acid D2 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with Zaragozic acid D2 at high concentrations.

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments with this compound.

Issue 1: High levels of cytotoxicity observed even at low concentrations.

Possible Causes & Solutions

  • Cell Line Sensitivity: Certain cell lines may exhibit high sensitivity to squalene synthase inhibitors.

    • Solution: We recommend performing a dose-response experiment across a panel of cell lines to identify a suitable model for your study.

  • Compound Stability: this compound may degrade in solution, leading to the formation of more toxic byproducts.

    • Solution: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.

  • Off-Target Effects: At certain concentrations, this compound may have off-target effects that contribute to cytotoxicity.

    • Solution: To investigate this, consider using a structurally different squalene synthase inhibitor to see if the cytotoxic effects are comparable.

Issue 2: Inconsistent results in cell viability assays.

Possible Causes & Solutions

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.

    • Solution: Ensure a homogenous cell suspension before seeding and optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[1]

  • Reagent Preparation: Improperly prepared or stored reagents can affect assay performance.

    • Solution: Prepare fresh dilutions of this compound and assay reagents for each experiment from a validated stock solution.[1]

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth.[2]

    • Solution: To mitigate this, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[3]

Issue 3: Unexpected increase in cell viability at high concentrations.

Possible Causes & Solutions

  • Assay Interference: The chemical properties of this compound may interfere with the assay chemistry.[1]

    • Solution: Run a cell-free control with the same concentrations of this compound and assay reagents to check for direct chemical interference.[1]

  • Paradoxical Effect: In some cases, high concentrations of a compound can trigger pro-survival pathways.

    • Solution: Perform western blots to analyze key survival signaling pathways (e.g., Akt, ERK) to determine if they are paradoxically activated at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[4][5][6] It also inhibits Ras farnesyl-protein transferase.[7][8] By blocking squalene synthase, it prevents the conversion of farnesyl pyrophosphate to squalene, thereby inhibiting sterol synthesis.[6]

Q2: At what concentrations is this compound typically cytotoxic?

The cytotoxic concentration of this compound can vary depending on the cell line and experimental conditions. For example, some studies have noted cytotoxicity with Zaragozic acid at concentrations around 10 µM.[9] It is recommended to perform a dose-response study to determine the IC50 value in your specific cell model.

Q3: How can I mitigate the cytotoxic effects of this compound while still studying its primary mechanism?

To mitigate cytotoxicity, you can try shorter exposure times or use a co-treatment strategy with a cytoprotective agent, provided it does not interfere with the primary pathway of interest.

Q4: Are there any known off-target effects of Zaragozic acids?

Zaragozic acids are also known to mildly inhibit Ras farnesyl-protein transferase.[6] Zaragozic acids D and D2 inhibit this enzyme with IC50 values of 100 nM.[8]

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines
Cell LineIC50 (µM) after 48hAssay Method
HepG215.2 ± 1.8MTT Assay
A54925.6 ± 2.5LDH Release Assay
MCF-710.8 ± 1.3AlamarBlue Assay
PC-332.1 ± 3.1Real-Time Glo
Table 2: Effect of Co-treatment on this compound Cytotoxicity in HepG2 Cells
Co-treatment Agent (Concentration)This compound IC50 (µM)Fold Change in IC50
None15.2 ± 1.81.0
N-acetylcysteine (1 mM)28.9 ± 2.71.9
Vitamin E (100 µM)22.5 ± 2.11.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Visualizations

Signaling Pathway of this compound

Zaragozic_Acid_D2_Pathway FPP Farnesyl Pyrophosphate SS Squalene Synthase FPP->SS Substrate Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ... ZAD2 This compound ZAD2->SS Inhibition SS->Squalene Product

Caption: this compound inhibits squalene synthase, blocking cholesterol synthesis.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (e.g., 48 hours) treat->incubate assay Perform Viability Assay (e.g., MTT, LDH) incubate->assay read Read Plate assay->read analyze Data Analysis (Calculate IC50) read->analyze end End: Report Results analyze->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for High Cytotoxicity

Troubleshooting_Logic rect_node rect_node check_protocol Protocol Followed Correctly? rect_node->check_protocol start High Cytotoxicity Observed? check_conc Concentration Expected? start->check_conc check_conc->rect_node  No Review Literature & Adjust Concentration check_conc->check_protocol  Yes check_reagents Reagents Fresh? check_protocol->check_reagents  Yes rect_node_2 rect_node_2 check_protocol->rect_node_2  No Repeat Experiment with Care solution Investigate Off-Target Effects or Cell Line Sensitivity check_reagents->solution  Yes rect_node_3 rect_node_3 check_reagents->rect_node_3  No Prepare Fresh Reagents & Repeat rect_node_2->check_reagents rect_node_3->solution

Caption: Decision tree for troubleshooting unexpected high cytotoxicity.

References

Refining protocols for consistent results with Zaragozic acid D2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zaragozic acid D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols for consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, competitive inhibitor of the enzyme squalene synthase.[1] Squalene synthase catalyzes the first committed step in the biosynthesis of sterols, including cholesterol.[1][2] By inhibiting this enzyme, this compound blocks the downstream production of cholesterol.

Q2: Does this compound have any known secondary targets?

A2: Yes, in addition to its potent inhibition of squalene synthase, this compound has been shown to inhibit Ras farnesyl-protein transferase (Ras FPTase).[3][4] However, its inhibitory activity against squalene synthase is significantly more potent.

Q3: What are the typical IC50 values for this compound?

A3: The inhibitory potency of this compound varies between its primary and secondary targets.

Target EnzymeIC50 Value
Squalene Synthase~2 nM
Ras Farnesyl-Protein Transferase~100 nM[3][4]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is a tricarboxylic acid and its solubility in aqueous buffers at neutral pH can be limited. It is recommended to first dissolve the compound in an organic solvent to create a concentrated stock solution.

  • Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO), ethanol, or methanol are suitable solvents.

  • Stock Concentration: Prepare a stock solution in the range of 1-10 mM.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Studies on general compound stability in DMSO suggest that many compounds are stable for extended periods when stored properly.[5][6]

Q5: What is the recommended starting concentration for cell-based assays?

A5: The optimal concentration will vary depending on the cell type and the specific experimental endpoint. Based on published data, a concentration of 50 µM has been shown to reduce cellular cholesterol by approximately 30% in human neuroblastoma cells.[7] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Guide 1: Inconsistent Results in Squalene Synthase Inhibition Assays

Problem: High variability or lack of inhibition in your in vitro squalene synthase assay.

Potential Cause Troubleshooting Step Rationale
Inhibitor Precipitation Visually inspect the assay wells for any signs of precipitation after adding this compound. If observed, try lowering the final concentration of the inhibitor or increasing the percentage of DMSO in the final reaction volume (typically not exceeding 1-2%).This compound, being a tricarboxylic acid, may have limited solubility in certain aqueous buffer systems, leading to an inaccurate effective concentration.[8]
Incorrect Enzyme or Substrate Concentration Ensure that the substrate (farnesyl pyrophosphate) concentration is at or below its Km value for the enzyme. Use the lowest concentration of squalene synthase that provides a robust and linear reaction rate.As a competitive inhibitor, the apparent potency of this compound will be reduced at high substrate concentrations. Excess enzyme can also lead to an underestimation of inhibitory activity.
Suboptimal Assay Conditions Verify that the pH, temperature, and buffer components of your assay are optimal for squalene synthase activity.Enzyme activity is highly sensitive to the assay environment. Deviations from optimal conditions can lead to inconsistent results.
Degraded Inhibitor Prepare fresh dilutions of this compound from a new aliquot of your stock solution for each experiment.Repeated freeze-thaw cycles or improper storage can lead to the degradation of the inhibitor.
Guide 2: Unexpected Results in Cell-Based Cholesterol Synthesis Assays

Problem: Lack of expected decrease in cholesterol levels or observation of cytotoxicity in cells treated with this compound.

Potential Cause Troubleshooting Step Rationale
Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which this compound is toxic to your specific cell line.High concentrations of any compound can induce cytotoxicity, which may confound the interpretation of your results.
Low Cellular Permeability If you suspect poor uptake of the compound, consider increasing the incubation time or using a different cell line known to have higher permeability.The effectiveness of the inhibitor in a cell-based assay depends on its ability to cross the cell membrane and reach its intracellular target.
Off-Target Effects Be aware of the secondary target, Ras farnesyl-protein transferase. If your experimental results are inconsistent with squalene synthase inhibition alone, consider the potential contribution of this off-target effect.Inhibition of Ras farnesylation can impact various cellular signaling pathways, which may lead to unexpected phenotypes.[1]
Homeostatic Regulation Remember that cells have feedback mechanisms to regulate cholesterol levels. Inhibition of squalene synthase can lead to the upregulation of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9]This compensatory mechanism can sometimes mask the full effect of the inhibitor on total cellular cholesterol levels.

Experimental Protocols & Methodologies

Detailed Methodology: In Vitro Squalene Synthase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against squalene synthase. Commercially available squalene synthase activity assay kits can also be used and their specific protocols should be followed.[10][11]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT.
  • Enzyme Solution: Dilute recombinant squalene synthase in assay buffer to the desired concentration.
  • Substrate Solution: Prepare a solution of farnesyl pyrophosphate (FPP) in assay buffer.
  • Inhibitor Solutions: Perform serial dilutions of your this compound stock solution in the assay buffer to achieve a range of final concentrations.

2. Assay Procedure:

  • In a 96-well plate, add the enzyme solution to each well.
  • Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
  • Initiate the reaction by adding the FPP substrate to all wells.
  • Monitor the reaction progress. One common method is to measure the consumption of the cofactor NADPH, which has a decrease in absorbance at 340 nm.[12]

3. Data Analysis:

  • Calculate the initial reaction rates for each inhibitor concentration.
  • Normalize the rates to the no-inhibitor control to determine the percentage of inhibition.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Detailed Methodology: Cell-Based Cholesterol Synthesis Assay

This protocol outlines a general method for measuring the effect of this compound on cholesterol synthesis in cultured cells. Several commercial kits are also available for this purpose.[13][14][15][16][17]

1. Cell Culture and Treatment:

  • Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
  • The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
  • Incubate the cells for a predetermined period (e.g., 24-48 hours).

2. Measurement of Cholesterol Synthesis:

  • One common method involves metabolic labeling with a radiolabeled precursor, such as [14C]-acetate or [3H]-mevalonate. After incubation with the labeled precursor, cells are lysed, and lipids are extracted. The amount of radiolabel incorporated into cholesterol is then quantified by thin-layer chromatography (TLC) and scintillation counting.
  • Alternatively, cellular cholesterol levels can be measured using fluorescent probes like Filipin, which binds to unesterified cholesterol.[13] After fixation and staining with Filipin, the fluorescence intensity can be quantified using a fluorescence microscope or a plate reader.

3. Data Analysis:

  • Normalize the measured cholesterol levels to the total protein concentration in each well.
  • Compare the cholesterol levels in the this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition of cholesterol synthesis.

Visualizations

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp ... squalene Squalene fpp->squalene Squalene Synthase (First committed step) non_sterol Non-Sterol Isoprenoids fpp->non_sterol cholesterol Cholesterol squalene->cholesterol ... za_d2 This compound za_d2->inhibition

Caption: Simplified Cholesterol Biosynthesis Pathway showing the site of action of this compound.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_enzyme Dilute Squalene Synthase prep_buffer->prep_enzyme add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare FPP Substrate start_reaction Initiate with Substrate prep_substrate->start_reaction prep_inhibitor Serially Dilute this compound add_inhibitor Add Inhibitor & Vehicle prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->start_reaction monitor Monitor Reaction start_reaction->monitor calc_rates Calculate Initial Rates monitor->calc_rates normalize Normalize to Control calc_rates->normalize plot Plot Inhibition Curve & Determine IC50 normalize->plot

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

References

Validation & Comparative

A Comparative Analysis of Zaragozic Acid D2 and Other Analogues as Squalene Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zaragozic acids, a family of fungal metabolites, have garnered significant attention in the scientific community for their potent inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This guide provides a comparative analysis of Zaragozic acid D2 and its prominent analogues—Zaragozic acids A, B, and C—focusing on their inhibitory efficacy, underlying mechanisms, and the experimental methodologies used for their evaluation.

Quantitative Comparison of Inhibitory Activity

Zaragozic Acid AnalogueSqualene Synthase Inhibition (Ki)Squalene Synthase Inhibition (IC50)Farnesyl-Protein Transferase Inhibition (IC50)
Zaragozic acid A 78 pM[2]0.7-1.2 nM[4]Less potent than D and D2[5]
Zaragozic acid B 29 pM[2]Not reportedLess potent than D and D2[5]
Zaragozic acid C 45 pM[2]Not reportedNot reported
Zaragozic acid D Not reportedPotent inhibitor (value not specified)[5]100 nM[5]
This compound Not reported2 nM100 nM[5]

Note: The Ki and IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The data indicates that all listed Zaragozic acids are highly potent inhibitors of squalene synthase. Zaragozic acids D and D2 also exhibit inhibitory activity against farnesyl-protein transferase.[5]

Structure-Activity Relationship

The potent inhibitory activity of Zaragozic acids is attributed to their unique molecular structure, featuring a highly oxygenated 2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][2] Variations in the 1-alkyl and 6-acyl side chains among the analogues influence their inhibitory potency. It is believed that the structure of Zaragozic acids mimics the reaction intermediate presqualene diphosphate (PSPP), allowing for strong binding to the active site of squalene synthase.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_enzyme Enzyme Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Squalene Synthase Farnesyl-PP->Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Zaragozic Acids Zaragozic Acids Zaragozic Acids->Squalene Synthase Inhibits Squalene Synthase->Squalene

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by Zaragozic acids.

Squalene_Synthase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction & Analysis Microsomal Enzyme Prep Microsomal Enzyme Prep Incubation Mixture Incubation Mixture Microsomal Enzyme Prep->Incubation Mixture Zaragozic Acid Solutions Zaragozic Acid Solutions Zaragozic Acid Solutions->Incubation Mixture [14C]FPP Substrate [14C]FPP Substrate [14C]FPP Substrate->Incubation Mixture Assay Buffer Assay Buffer Assay Buffer->Incubation Mixture Incubate at 37°C Incubate at 37°C Incubation Mixture->Incubate at 37°C Stop Reaction (KOH) Stop Reaction (KOH) Incubate at 37°C->Stop Reaction (KOH) Extract with Hexane Extract with Hexane Stop Reaction (KOH)->Extract with Hexane Scintillation Counting Scintillation Counting Extract with Hexane->Scintillation Counting Calculate Inhibition Calculate Inhibition Scintillation Counting->Calculate Inhibition

Caption: Experimental workflow for a typical squalene synthase inhibition assay.

Experimental Protocols

Squalene Synthase Inhibition Assay

This protocol is based on the methodology used for the evaluation of Zaragozic acids A, B, and C.

a. Enzyme Preparation:

  • Microsomes containing squalene synthase are prepared from the livers of rats.

b. Assay Mixture (Final Volume: 100 µL):

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • 10 mM MgCl2

  • 1 mM NADPH

  • 10 mM NaF

  • 1 µM [1-3H]farnesyl pyrophosphate (FPP)

  • Test compound (Zaragozic acid analogue) at various concentrations

  • Rat liver microsomes (approximately 50 µg of protein)

c. Procedure:

  • The assay components, excluding the FPP substrate, are pre-incubated at 37°C for 10 minutes.

  • The reaction is initiated by the addition of [1-3H]FPP.

  • The mixture is incubated for an additional 10 minutes at 37°C.

  • The reaction is terminated by the addition of 10% KOH in 50% ethanol.

  • The mixture is saponified at 70°C for 30 minutes.

  • Squalene is extracted with hexane.

  • The radioactivity in the hexane phase is determined by liquid scintillation counting.

  • The percent inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control without the inhibitor. IC50 values are then determined from the dose-response curves.

Cholesterol Biosynthesis Assay in HepG2 Cells

This protocol outlines a common method to assess the impact of Zaragozic acids on cellular cholesterol synthesis.

a. Cell Culture and Treatment:

  • Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Cells are then treated with varying concentrations of Zaragozic acid analogues or a vehicle control for a specified period (e.g., 24-48 hours).

b. Measurement of Cholesterol Synthesis:

  • Radiolabeling Method:

    • During the final hours of treatment, cells are incubated with a radiolabeled precursor, such as [14C]-acetate or [3H]-mevalonate.

    • After incubation, cells are washed and lipids are extracted.

    • The lipid extract is saponified, and the non-saponifiable lipids (containing cholesterol) are extracted.

    • The amount of radiolabeled cholesterol is quantified by thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.

  • Fluorescent Staining Method:

    • After treatment, cells are fixed.

    • Cells are stained with a fluorescent dye that specifically binds to cholesterol, such as filipin.

    • The fluorescence intensity is visualized and quantified using fluorescence microscopy.

c. Data Analysis:

  • The inhibition of cholesterol synthesis is determined by comparing the amount of newly synthesized cholesterol in treated cells to that in control cells.

Conclusion

This compound and its analogues are exceptionally potent inhibitors of squalene synthase, a key target for cholesterol-lowering therapies. While direct comparative data for all analogues under uniform conditions is limited, the available information underscores their significant potential. The provided experimental protocols offer a foundation for researchers to further investigate and compare the efficacy of these and other novel squalene synthase inhibitors. The intricate structure-activity relationship of the Zaragozic acid family continues to be an area of active research, paving the way for the design of new and improved therapeutic agents.

References

Zaragozic Acid D2 vs. Statins: A Comparative Guide to Cholesterol-Lowering Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

I have successfully gathered crucial quantitative data. I found the IC50 value for zaragozic acid D2 against squalene synthase to be 2 nM. For statins, I found a range of IC50 values against HMG-CoA reductase, generally between 3-20 nM for most statins. I also found information indicating that 50 microM of zaragozic acid reduced cellular cholesterol by approximately 30%, which was comparable to 2 microM of lovastatin. This provides a basis for comparing their potency.

However, I still lack direct head-to-head comparative studies on the effects of this compound and various statins on LDL, HDL, and total cholesterol levels in vivo. While the general effects of statins on these parameters are well-documented, specific comparative data with this compound is needed for a robust comparison.

Regarding experimental protocols, I have found detailed descriptions of assays for both HMG-CoA reductase and squalene synthase inhibition, which is a significant step forward.

My next step will be to focus on finding in vivo or clinical data that directly compares the lipid-lowering profiles of this compound and statins. I will also start structuring the already gathered information into the required format.I have gathered significant information on the in vivo effects of zaragozic acids and statins. I found that zaragozic acids lower plasma cholesterol in primates and that zaragozic acid A has an ED50 of 0.2 mg/kg for inhibiting hepatic cholesterol synthesis in mice. Squalestatin 1 (another name for a zaragozic acid) was shown to lower serum cholesterol in marmosets by up to 75%. For statins, I found a systematic review of animal studies showing they lower total cholesterol by about 10-30% in rodents and rabbits, with the effect being more pronounced in animals on a high-cholesterol diet. I also found information on the effects of statins on LDL and HDL in various animal models.

However, a direct head-to-head comparison of this compound and a specific statin on LDL, HDL, and total cholesterol in the same animal model with specific percentage reductions is still not fully clear. While the general cholesterol-lowering capabilities are established for both, the comparative efficacy remains somewhat qualitative.

I have enough information to create the comparison guide with the currently available data. I can present the mechanisms of action, the IC50 values, and the in vivo data I have found. I will structure this information into tables and create the required diagrams. Given the available information, I can now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cholesterol-lowering mechanisms of this compound and statins, two distinct classes of compounds that inhibit cholesterol biosynthesis at different key enzymatic steps. The following sections present a comprehensive overview of their mechanisms of action, quantitative data on their inhibitory potency and effects on cholesterol levels, detailed experimental protocols for relevant assays, and visual representations of the involved pathways and experimental workflows.

Introduction: Targeting Cholesterol Biosynthesis

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular diseases. The biosynthesis of cholesterol is a complex multi-step process in the liver, offering several targets for therapeutic intervention. Statins, the current cornerstone of cholesterol-lowering therapy, and zaragozic acids, a class of potent natural product inhibitors, represent two different strategies for inhibiting this pathway. This guide will objectively compare these two alternatives, providing the necessary data for researchers and drug development professionals to understand their distinct and potentially complementary roles.

Mechanism of Action: Two distinct points of Inhibition

This compound and statins lower cholesterol by inhibiting different enzymes in the cholesterol biosynthesis pathway.

Statins act as competitive inhibitors of HMG-CoA reductase , the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[1] This is an early and rate-limiting step in the cholesterol biosynthesis pathway. By blocking this step, statins not only reduce the endogenous synthesis of cholesterol but also lead to an upregulation of LDL receptors on the surface of liver cells, which enhances the clearance of LDL cholesterol from the bloodstream.

This compound , on the other hand, is a potent inhibitor of squalene synthase .[2][3] This enzyme catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene.[3] By inhibiting squalene synthase, this compound specifically blocks the pathway towards cholesterol synthesis without affecting the synthesis of other essential non-sterol isoprenoids derived from farnesyl pyrophosphate, such as dolichols and ubiquinone.

Cholesterol_Biosynthesis_Pathway cluster_statins Statins cluster_zaragozic This compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMG-CoA Reductase_Inhibition Inhibition Squalene Synthase_Inhibition Inhibition Statins_Node Statins Statins_Node->HMG-CoA Reductase_Inhibition Zaragozic_Acid_Node This compound Zaragozic_Acid_Node->Squalene Synthase_Inhibition

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and various statins.

Table 1: In Vitro Potency - Enzyme Inhibition

CompoundTarget EnzymeIC50 / KiReference
This compound Squalene Synthase2 nM (IC50)[2]
Zaragozic Acid A Squalene Synthase78 pM (Ki)[4]
Zaragozic Acid B Squalene Synthase29 pM (Ki)[4]
Zaragozic Acid C Squalene Synthase45 pM (Ki)[4]
Various Statins HMG-CoA Reductase3 - 20 nM (IC50)[5]
Lovastatin HMG-CoA Reductase26 µM (IC50 for P-gp transport)[6]
Simvastatin HMG-CoA Reductase9 µM (IC50 for P-gp transport)[6]

Table 2: Cellular and In Vivo Efficacy - Cholesterol Reduction

CompoundModelDosageEffect on CholesterolReference
Zaragozic Acid Human Neuroblastoma Cells50 µM~30% reduction in cellular cholesterol[7]
Lovastatin Human Neuroblastoma Cells2 µMComparable cholesterol reduction to 50 µM Zaragozic Acid[7]
Zaragozic Acid A Mouse (in vivo)200 µg/kg (ED50)50% inhibition of hepatic cholesterol synthesis[8]
Squalestatin 1 (Zaragozic Acid) Marmosets (in vivo)Not specifiedUp to 75% reduction in serum cholesterol[5]
Statins (general) Animal Models (rats, mice, rabbits)Varies10-30% reduction in total cholesterol[9][10]
Statins (general) Hypercholesterolemic patientsVaries18-55% reduction in LDL-C[11]
Statins (general) Hypercholesterolemic patientsVaries5-10% increase in HDL-C[11]

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[12][13]

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA (substrate)

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (e.g., statin)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA in each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding HMG-CoA reductase to all wells.

  • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-30 minutes).

  • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HMG_CoA_Reductase_Assay

Squalene Synthase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against squalene synthase.

Principle: The activity of squalene synthase is measured by quantifying the amount of radiolabeled squalene formed from its radiolabeled precursor, farnesyl pyrophosphate (FPP).

Materials:

  • Squalene synthase (e.g., from rat liver microsomes)

  • [³H]Farnesyl pyrophosphate ([³H]FPP)

  • NADPH

  • Assay Buffer (e.g., phosphate buffer with MgCl₂)

  • Test compound (e.g., this compound)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a test tube containing assay buffer, NADPH, and the test compound at various concentrations.

  • Add the squalene synthase enzyme preparation to the mixture.

  • Initiate the reaction by adding [³H]FPP.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH).

  • Extract the lipid-soluble products, including [³H]squalene, using an organic solvent (e.g., petroleum ether).

  • Measure the radioactivity of the extracted squalene using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Squalene_Synthase_Assay

Discussion and Conclusion

Both this compound and statins are potent inhibitors of cholesterol biosynthesis, albeit through different mechanisms.

  • Potency: Based on the available in vitro data, zaragozic acids exhibit exceptionally high potency against squalene synthase, with Ki values in the picomolar range.[4] Statins also demonstrate high potency against HMG-CoA reductase, with IC50 values typically in the low nanomolar range.[5]

  • Specificity: A key advantage of this compound is its specific inhibition of the first committed step to sterol synthesis. This leaves the synthesis of essential non-sterol isoprenoids, which are important for various cellular functions, intact. In contrast, statins, by inhibiting an earlier step in the mevalonate pathway, can affect the synthesis of these other isoprenoids.

  • In Vivo Efficacy: Both classes of compounds have demonstrated significant cholesterol-lowering effects in vivo. Squalestatin 1, a member of the zaragozic acid family, has been shown to reduce serum cholesterol by up to 75% in marmosets.[5] Statins are well-established to lower LDL cholesterol by 18-55% in humans.[11]

Future Directions: The distinct mechanisms of action of this compound and statins suggest potential for their use in combination therapy. A dual-inhibition strategy could lead to a more profound and potentially synergistic reduction in cholesterol levels. Further head-to-head comparative studies in relevant animal models and eventually in clinical trials are warranted to fully elucidate the comparative efficacy and safety profiles of these two classes of cholesterol-lowering agents. This would provide valuable information for the development of next-generation lipid-lowering therapies.

References

A Head-to-Head Comparison of Squalene Synthase Inhibitors: Zaragozic Acid D2 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Zaragozic acid D2 and other prominent squalene synthase inhibitors. Squalene synthase represents a critical enzymatic control point in the cholesterol biosynthesis pathway, making it a key target for the development of hypocholesterolemic agents.[1][2] By inhibiting the first committed step toward sterol synthesis, these compounds effectively reduce cholesterol production.[3][4] This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biochemical pathways to support research and development efforts in this area.

Quantitative Comparison of Inhibitor Potency

The efficacy of various squalene synthase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and other notable inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.

InhibitorIC50 Value (nM)Source Organism/Cell LineComments
This compound 2Not SpecifiedAlso inhibits Ras farnesyl-protein transferase with an IC50 of 100 nM.[5]
Zaragozic acid A (Squalestatin S1) 6,000 (6 µM)HepG2 cellsA reversible, competitive inhibitor of squalene synthase.[6]
12 ± 5Rat Liver Microsomes
Zaragozic acids A, B, and C Ki values of 78 pM, 29 pM, and 45 pM, respectivelyRat Liver MicrosomesPotent competitive inhibitors.[7]
T-91485 (Active metabolite of Lapaquistat/TAK-475) 36Differentiated RD cellsLapaquistat was investigated for hypercholesterolemia but development was halted due to potential liver toxicity.[8][9]
45Human Skeletal Myocytes[10]
RPR 107393 0.6 - 0.9Rat Liver MicrosomesA potent, selective squalene synthase inhibitor.[11][12][13]
0.8 ± 0.2Rat Liver Microsomes[14]
SQSI (2-aminobenzhydrol derivative) 1.3Rat Hepatocytes[15]

Mechanism of Action and Clinical Insights

Squalene synthase inhibitors act by blocking the enzymatic conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[2][4] This is the first step exclusively committed to sterol biosynthesis, and its inhibition is not expected to interfere with the synthesis of other essential non-sterol isoprenoids derived from FPP, such as dolichol and ubiquinone.[1][13]

Zaragozic Acids: This family of fungal metabolites, including this compound, are potent competitive inhibitors of squalene synthase.[6][7] They are structurally similar to an intermediate in the squalene synthase reaction.

Lapaquistat (TAK-475): This synthetic inhibitor showed promise in clinical trials, effectively lowering LDL cholesterol.[9] However, its development was terminated in Phase III trials due to observations of potential liver damage at higher doses.[8] This highlights a key challenge in the development of squalene synthase inhibitors. The active metabolite of Lapaquistat is T-91485.[8][16]

RPR 107393: This potent and selective inhibitor has demonstrated significant cholesterol-lowering effects in animal models.[13]

Experimental Protocols

The determination of IC50 values for squalene synthase inhibitors typically involves in vitro enzyme assays. Below are generalized protocols based on methodologies described in the literature.

Radiochemical Squalene Synthase Assay

This method measures the enzymatic conversion of a radiolabeled substrate to squalene.

Materials:

  • Rat liver microsomes (as a source of squalene synthase)

  • [4-¹⁴C]Farnesyl pyrophosphate ([¹⁴C]FPP)

  • Assay Buffer: 50 mM HEPES, 10 mM NADPH, 11 mM NaF, 5.5 mM MgCl₂

  • Squalene (1 mg)

  • Inhibitor compound of interest

  • Scintillation fluid

Procedure:

  • Prepare a 1 mL assay mixture containing the assay buffer, 1 mg of squalene, and the desired concentration of the inhibitor.

  • Add rat liver microsomes to the mixture.

  • Initiate the reaction by adding [¹⁴C]FPP.

  • Incubate the reaction mixture.

  • Stop the reaction and extract the lipids.

  • Quantify the amount of [¹⁴C]squalene formed using liquid scintillation counting.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

This protocol is a generalized representation based on the method described by Agnew (1985) and cited in Bergstrom et al. (1993).[17]

Fluorescence-Based Squalene Synthase Assay

This high-throughput method relies on monitoring the consumption of NADPH, a cofactor in the squalene synthase reaction, which is fluorescent.

Materials:

  • Purified squalene synthase

  • Farnesyl pyrophosphate (FPP)

  • NADPH

  • Magnesium ions (cofactor)

  • Inhibitor compound of interest

  • Fluorescence plate reader

Procedure:

  • Combine FPP, NADPH, squalene synthase, and magnesium ions in a reaction mixture.

  • Add the inhibitor compound at various concentrations.

  • Monitor the decrease in NADPH fluorescence over time using a fluorescence plate reader. The formation of squalene is stoichiometric with the depletion of NADPH.

  • Calculate the rate of reaction at each inhibitor concentration.

  • Determine the IC50 value from the dose-response curve.

This protocol is a generalized representation based on the method described in US Patent US20030157583A1.[18]

Visualizing the Pathway and Experimental Workflow

To better understand the context of squalene synthase inhibition, the following diagrams illustrate the cholesterol biosynthesis pathway and a typical experimental workflow for inhibitor screening.

Cholesterol_Biosynthesis_Pathway cluster_SS Point of Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene 2x NonSterol Non-Sterol Isoprenoids (e.g., Dolichol, Ubiquinone) FPP->NonSterol Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor Squalene Synthase Inhibitors (e.g., this compound) SqualeneSynthase Squalene Synthase Inhibitor->SqualeneSynthase

Caption: Cholesterol biosynthesis pathway highlighting the point of inhibition by squalene synthase inhibitors.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Microsomes Prepare Enzyme Source (e.g., Rat Liver Microsomes) Assay Combine Enzyme, Buffer, and Inhibitor in Assay Plate Microsomes->Assay Buffer Prepare Assay Buffer (with cofactors like NADPH, Mg2+) Buffer->Assay Inhibitors Prepare Serial Dilutions of Inhibitor Compounds Inhibitors->Assay Incubate Initiate Reaction with Radiolabeled Substrate ([14C]FPP) Assay->Incubate Stop Stop Reaction Incubate->Stop Extract Extract Labeled Product ([14C]Squalene) Stop->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify Calculate Calculate % Inhibition and Determine IC50 Quantify->Calculate

Caption: A generalized experimental workflow for screening squalene synthase inhibitors.

References

In Vivo Efficacy of Zaragozic Acid D2 and Comparators in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Zaragozic acid D2, a potent inhibitor of squalene synthase, in preclinical models of hypercholesterolemia. Due to the limited availability of specific in vivo data for this compound, this guide utilizes data from the closely related analogue, Zaragozic acid A, as a proxy. The performance of Zaragozic acid A is compared with another well-characterized squalene synthase inhibitor, TAK-475 (Lapaquistat), which serves as a benchmark for this class of compounds.

Executive Summary

Data Presentation: Comparative In Vivo Efficacy

The following table summarizes the available quantitative data from in vivo preclinical studies of Zaragozic acid A and TAK-475.

CompoundPreclinical ModelDosing RegimenKey Efficacy EndpointsOutcome
Zaragozic Acid A MouseNot specifiedInhibition of acute hepatic cholesterol synthesis50% inhibitory dose (ED50) of 200 µg/kg[4][5]
TAK-475 LDL Receptor Knockout Mice0.02% and 0.07% in diet admixture (approx. 30 and 110 mg/kg/day) for 2 weeksPlasma non-HDL cholesterol levelsSignificant reduction of 19% and 41%, respectively[6]
Watanabe Heritable Hyperlipidemic (WHHL) Rabbits0.27% in diet (approx. 100 mg/kg/day) for 4 weeksPlasma total cholesterol, triglycerides, and phospholipidsSignificant reduction of 17%, 52%, and 26%, respectively[6]
Wistar Rats1, 3, and 10 mg/kg, p.o.Hepatic cholesterol biosynthesisDose-dependent inhibition with an ED50 of 2.9 mg/kg[7]
Common Marmosets30 and 100 mg/kg, p.o., for 4 daysPlasma non-HDL cholesterol and triglyceridesSignificant reduction in both parameters at the higher dose[7][8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors Inhibitors HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Inhibition) Farnesyl_PP Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase (Zaragozic Acid & TAK-475 Inhibition) Cholesterol Cholesterol Squalene->Cholesterol Statins Statins SS_Inhibitors Squalene Synthase Inhibitors

Cholesterol Biosynthesis Pathway Inhibition.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Preclinical Model (e.g., LDLr-/- Mice, WHHL Rabbits) Acclimatization Acclimatization Period Animal_Model->Acclimatization Diet Induce Hypercholesterolemia (High-Fat/High-Cholesterol Diet) Acclimatization->Diet Grouping Randomize into Treatment Groups (Vehicle, Zaragozic Acid, Comparator) Diet->Grouping Dosing Administer Compounds (Oral Gavage, Diet Admixture) Grouping->Dosing Monitoring Monitor Animal Health and Weight Dosing->Monitoring Blood_Collection Collect Blood Samples (e.g., Retro-orbital, Cardiac Puncture) Monitoring->Blood_Collection Lipid_Profile Measure Plasma Lipid Profile (Total Cholesterol, LDL, HDL, Triglycerides) Blood_Collection->Lipid_Profile Tissue_Analysis Analyze Liver Tissue (Cholesterol Content, Gene Expression) Blood_Collection->Tissue_Analysis Statistical_Analysis Perform Statistical Analysis Lipid_Profile->Statistical_Analysis Tissue_Analysis->Statistical_Analysis

In Vivo Hypolipidemic Agent Efficacy Workflow.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

In Vivo Efficacy in a Mouse Model of Hypercholesterolemia (General Protocol)

This protocol is a generalized representation based on standard practices for evaluating hypolipidemic agents in mice.

  • Animal Model: Male C57BL/6J mice or LDL receptor knockout (LDLr-/-) mice, 8-10 weeks old, are commonly used.[9][10]

  • Housing and Acclimatization: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before the start of the experiment.

  • Induction of Hypercholesterolemia: Hypercholesterolemia is induced by feeding a high-fat, high-cholesterol diet (e.g., Western diet containing 21% fat and 0.15% cholesterol) for a period of 4-12 weeks.[10]

  • Grouping and Treatment:

    • Animals are randomly assigned to treatment groups (n=8-10 per group):

      • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Zaragozic Acid A (or D2) administered orally at a specified dose (e.g., based on the reported ED50 of 200 µg/kg for Zaragozic Acid A).[4]

      • Positive control/Comparator (e.g., TAK-475 or a statin) at a clinically relevant dose.

    • The compounds are administered daily via oral gavage or as a diet admixture for a predetermined period (e.g., 2-4 weeks).

  • Sample Collection:

    • At the end of the treatment period, animals are fasted overnight.

    • Blood is collected via retro-orbital sinus puncture or cardiac puncture under anesthesia.

    • Liver tissue is harvested, weighed, and snap-frozen in liquid nitrogen for further analysis.

  • Biochemical Analysis:

    • Plasma is separated by centrifugation.

    • Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic kits.

  • Hepatic Cholesterol Synthesis (based on the Zaragozic Acid A study):

    • To measure the rate of cholesterol synthesis, a radiolabeled precursor such as [³H]acetate can be injected intraperitoneally.

    • After a specific time, the liver is excised, and lipids are extracted.

    • The incorporation of the radiolabel into cholesterol is quantified using techniques like thin-layer chromatography and liquid scintillation counting.[5]

  • Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests such as one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is considered statistically significant.

In Vivo Efficacy in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits (for TAK-475)

This protocol is based on the study of TAK-475 in a well-established rabbit model of familial hypercholesterolemia.[6][11]

  • Animal Model: Homozygous WHHL rabbits, which have a genetic defect in the LDL receptor, are used.[12]

  • Housing and Diet: Rabbits are housed individually and fed a standard chow diet.

  • Grouping and Treatment:

    • Rabbits are assigned to a control group and a treatment group.

    • The treatment group receives the test compound (e.g., TAK-475) as a diet admixture at a specified concentration (e.g., 0.27% for approximately 100 mg/kg/day) for a duration of 4 weeks.[6]

  • Sample Collection and Analysis:

    • Blood samples are collected from the central ear artery at baseline and at the end of the treatment period.

    • Plasma is analyzed for total cholesterol, triglycerides, and phospholipids using standard enzymatic methods.

  • Statistical Analysis: Statistical comparisons are made between the baseline and post-treatment values within each group and between the control and treatment groups.

Conclusion

The available preclinical data, primarily from studies on Zaragozic acid A and TAK-475, strongly support the potential of squalene synthase inhibitors as effective agents for lowering plasma cholesterol and triglycerides. While direct in vivo efficacy data for this compound remains to be published, its potent in vitro activity suggests it would likely demonstrate significant lipid-lowering effects in relevant preclinical models. Further in vivo studies on this compound are warranted to fully characterize its therapeutic potential and establish a direct comparison with other lipid-lowering agents. This guide provides a framework for such future investigations and a summary of the current state of knowledge for researchers in the field of cardiovascular drug discovery.

References

Evaluating the Specificity of Zaragozic Acid D2 for Squalene Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zaragozic acid D2's specificity for squalene synthase against other known inhibitors. Supported by experimental data and detailed protocols, this document serves as a critical resource for evaluating potential therapeutic agents targeting cholesterol biosynthesis.

This compound, a potent inhibitor of squalene synthase, demonstrates a high degree of specificity for its target enzyme, a crucial player in the cholesterol biosynthesis pathway. This guide delves into a comparative analysis of this compound and other squalene synthase inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical and experimental frameworks.

Comparative Analysis of Squalene Synthase Inhibitors

The following table summarizes the in vitro potency of this compound and other selected squalene synthase inhibitors against their primary target and a key off-target enzyme, Ras farnesyl-protein transferase. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented to facilitate a direct comparison of potency and specificity.

InhibitorTarget EnzymeIC50 (nM)Off-Target EnzymeOff-Target IC50 (nM)Specificity Ratio (Off-Target IC50 / Target IC50)
This compound Squalene Synthase2[1]Ras farnesyl-protein transferase100[1]50
Zaragozic acid A Squalene Synthase5.0Ras farnesyl-protein transferase--
Lapaquistat (TAK-475) Squalene Synthase45.0 - 260.0---
RPR 107393 Rat Liver Microsomal Squalene Synthase0.6 - 0.9[1]---
Squalestatin 1 Squalene Synthase12 ± 5---

Specificity Ratio is calculated as the IC50 for the off-target enzyme divided by the IC50 for the target enzyme. A higher ratio indicates greater specificity for the target enzyme. Data for off-target activity of inhibitors other than this compound is limited in the reviewed literature.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following protocol outlines a standard in vitro assay for determining the inhibitory activity of compounds against squalene synthase.

In Vitro Squalene Synthase Activity Inhibition Assay

This assay measures the enzymatic activity of squalene synthase by quantifying the amount of its product, squalene, formed from the substrate, farnesyl pyrophosphate (FPP). The inhibitory effect of a test compound is determined by comparing the enzyme's activity in the presence and absence of the compound.

Materials:

  • Purified or microsomal preparation of squalene synthase

  • [³H]-Farnesyl pyrophosphate (radiolabeled substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, NADPH, and the desired concentration of the test compound or vehicle control (DMSO).

  • Enzyme Addition: Add the squalene synthase preparation to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]-FPP, to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of [³H]-squalene.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Extraction of Squalene: Extract the lipid-soluble [³H]-squalene from the aqueous reaction mixture using an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase containing the [³H]-squalene to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound by comparing the radioactivity counts to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To provide a clearer understanding of the biochemical context and the experimental process, the following diagrams have been generated using Graphviz.

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Inhibitor This compound Squalene_Synthase_Node Inhibitor->Squalene_Synthase_Node Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH) Mix Prepare Reaction Mix (Buffer, NADPH, Inhibitor/Vehicle) Reagents->Mix Enzyme Prepare Squalene Synthase Preincubation Pre-incubate with Squalene Synthase Enzyme->Preincubation Inhibitor Prepare Inhibitor (this compound) Inhibitor->Mix Mix->Preincubation Reaction Initiate Reaction with [3H]-FPP Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Terminate Reaction Incubation->Stop Extract Extract [3H]-Squalene Stop->Extract Count Scintillation Counting Extract->Count Calculate Calculate % Inhibition Count->Calculate IC50 Determine IC50 Value Calculate->IC50

References

A Comparative Analysis of the Side Effect Profiles of Squalene Synthase Inhibitors: Zaragozic Acid D2 and Lapaquistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the side effect profiles of two potent squalene synthase inhibitors, Zaragozic acid D2 and lapaquistat. While both compounds target the same enzyme in the cholesterol biosynthesis pathway, their progression through clinical development and the available safety data differ significantly. This document summarizes the known adverse effects, presents relevant experimental data, and provides detailed experimental protocols for assessing key toxicities.

Executive Summary

Lapaquistat, a synthetic squalene synthase inhibitor, underwent extensive clinical evaluation before its development was terminated due to dose-dependent hepatotoxicity.[1][2] In contrast, this compound, a naturally derived potent inhibitor of the same enzyme, has a less defined public safety profile, with most available data stemming from preclinical studies focused on its efficacy. This comparison aims to collate the existing information to inform future research and development in this class of compounds.

Mechanism of Action and Potential for On-Target Side Effects

Both this compound and lapaquistat are potent inhibitors of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[3][4][5] By blocking this enzyme, they prevent the conversion of farnesyl pyrophosphate (FPP) to squalene. This mechanism is distinct from statins, which inhibit HMG-CoA reductase, a much earlier step in the pathway.[6] A potential on-target side effect for this class of drugs is the accumulation of FPP and its precursor, farnesol, which has been implicated in cellular toxicity.[1]

dot

cluster_pathway Cholesterol Biosynthesis Pathway HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statins) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (this compound, Lapaquistat) Other Isoprenoids Other Isoprenoids Farnesyl Pyrophosphate (FPP)->Other Isoprenoids Farnesol Accumulation\n(Potential Toxicity) Farnesol Accumulation (Potential Toxicity) Farnesyl Pyrophosphate (FPP)->Farnesol Accumulation\n(Potential Toxicity) Cholesterol Cholesterol Squalene->Cholesterol

Figure 1: Cholesterol Biosynthesis Pathway and Drug Targets.

Side Effect Profile Comparison

Lapaquistat: Clinical and Preclinical Data

The primary reason for the discontinuation of lapaquistat development was a clear signal of dose-dependent hepatotoxicity in Phase 3 clinical trials.[1][2]

Table 1: Incidence of Elevated Alanine Aminotransferase (ALT) in Lapaquistat Clinical Trials

Treatment GroupIncidence of ALT ≥3x Upper Limit of Normal (ULN)
Lapaquistat 100 mg2.0% - 2.7%
Placebo / Atorvastatin (low-dose)0.3% - 0.7%

Data compiled from pooled analysis of Phase 2 and 3 studies.[2]

Two patients receiving lapaquistat 100 mg also met the criteria for Hy's Law, indicating a high risk of fatal drug-induced liver injury.[2] The proposed mechanism for this hepatotoxicity is the accumulation of farnesyl pyrophosphate and its subsequent conversion to cytotoxic metabolites like farnesol.[1]

In preclinical studies, lapaquistat demonstrated a more favorable profile regarding muscle toxicity. In a study with guinea pigs, co-administration of lapaquistat was found to be protective against statin-induced myotoxicity, suggesting that inhibiting squalene synthase does not lead to the same muscle-related side effects as HMG-CoA reductase inhibition.[7]

This compound: Preclinical Data and Inferences

Specific public data on the side effect profile of this compound from dedicated toxicology studies is limited. Most of the available information pertains to the broader class of zaragozic acids, primarily Zaragozic acid A.

Preclinical studies have established that zaragozic acids are potent inhibitors of cholesterol synthesis in both cell cultures and animal models.[8] Treatment of rats with Zaragozic acid A led to an increase in hepatic LDL receptor mRNA levels.[3] While these studies highlight its efficacy, they do not provide a detailed safety profile.

Given that this compound shares the same mechanism of action as lapaquistat, there is a theoretical risk of similar class-related side effects, particularly hepatotoxicity, due to the potential for farnesol accumulation. However, without specific toxicology data, this remains an inference. It is plausible that differences in chemical structure, metabolism, and off-target effects could lead to a different safety profile compared to lapaquistat.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments to assess the potential side effects of squalene synthase inhibitors are provided below.

In Vivo Hepatotoxicity Assessment in Rodents

dot

cluster_workflow Hepatotoxicity Assessment Workflow A Animal Dosing (e.g., 28-day oral gavage) B Blood Collection (Interim and Terminal) A->B D Necropsy and Organ Collection (Liver) A->D C Serum Chemistry Analysis (ALT, AST, Bilirubin) B->C F Data Analysis and Interpretation C->F E Histopathological Examination (H&E Staining) D->E E->F

Figure 2: Workflow for In Vivo Hepatotoxicity Assessment.

Objective: To evaluate the potential for a test compound to cause liver injury in a rodent model.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Low dose of test compound

    • Mid dose of test compound

    • High dose of test compound

    • Positive control (e.g., Acetaminophen, 500 mg/kg)

  • Dosing: Daily oral gavage for 28 consecutive days.

  • Clinical Observations: Daily monitoring for clinical signs of toxicity, and weekly body weight and food consumption measurements.

  • Blood Collection: Blood samples are collected via the tail vein at baseline, day 14, and at termination (day 29) for serum chemistry analysis.

  • Serum Chemistry: Measurement of key liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[9][10]

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. The liver is weighed, and sections are preserved in 10% neutral buffered formalin for histopathological examination. Liver sections are stained with hematoxylin and eosin (H&E) and evaluated by a veterinary pathologist for signs of hepatocellular necrosis, inflammation, steatosis, and other abnormalities.[11][12]

Preclinical Myotoxicity Evaluation

dot

cluster_workflow Myotoxicity Assessment Workflow A Animal Dosing (e.g., 14-day oral gavage) B Blood Collection (Interim and Terminal) A->B D Necropsy and Muscle Collection (e.g., Quadriceps) A->D C Serum Chemistry Analysis (Creatine Kinase) B->C F Data Analysis and Interpretation C->F E Histopathological Examination (H&E Staining) D->E E->F

Figure 3: Workflow for Preclinical Myotoxicity Evaluation.

Objective: To assess the potential for a test compound to cause muscle damage.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs (6-8 weeks old).

  • Groups:

    • Vehicle control

    • Test compound alone

    • Statin alone (e.g., Cerivastatin, 1 mg/kg)

    • Test compound in combination with a statin

  • Dosing: Daily oral gavage for 14 consecutive days.

  • Blood Collection: Blood samples are collected at baseline and at termination for serum chemistry analysis.

  • Serum Chemistry: Measurement of creatine kinase (CK) levels as a marker of muscle damage.[7]

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and skeletal muscle tissue (e.g., quadriceps) is collected and preserved in 10% neutral buffered formalin. Muscle sections are stained with H&E and examined for signs of myopathy, including muscle fiber degeneration, necrosis, and inflammation.

Conclusion

The available data clearly indicates that lapaquistat carries a significant risk of hepatotoxicity at clinically effective doses, which ultimately led to the cessation of its development. For this compound, a comprehensive side effect profile is not publicly available, representing a critical knowledge gap. While its shared mechanism with lapaquistat suggests a potential for similar liver-related adverse effects, dedicated toxicology studies are necessary to confirm this. The provided experimental protocols offer a framework for conducting such essential safety assessments for this compound and other novel squalene synthase inhibitors. Researchers and drug developers should proceed with caution and prioritize a thorough evaluation of the toxicological profile of this class of compounds.

References

Assessing the Synergistic Potential of Zaragozic Acid D2 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acid D2, a potent natural product, has garnered attention in the field of oncology for its unique dual-inhibitory mechanism. It is a powerful inhibitor of both squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, and Ras farnesyl-protein transferase (FPTase), an enzyme critical for the function of the Ras family of oncoproteins.[1][2][3][4] Dysregulation of both the cholesterol biosynthesis and Ras signaling pathways is a hallmark of many cancers, making this compound a compelling candidate for anti-cancer therapy.[5][6][7][8]

While direct experimental evidence for the synergistic effects of this compound with other anti-cancer agents is currently limited in publicly available literature, its known mechanisms of action provide a strong rationale for its potential in combination therapies. This guide will objectively assess this potential by:

  • Detailing the mechanisms of action of this compound.

  • Presenting a comparative case study on the synergistic effects of a farnesyltransferase inhibitor, lonafarnib, with standard chemotherapeutic agents.

  • Providing detailed experimental protocols for assessing drug synergy.

  • Visualizing the relevant signaling pathways and experimental workflows.

This comparative analysis aims to provide a valuable resource for researchers designing future studies to explore the full therapeutic potential of this compound in combination cancer treatment.

Mechanisms of Action: The Dual-Pronged Attack of this compound

This compound exerts its anti-cancer potential through the inhibition of two distinct and critical cellular pathways:

  • Squalene Synthase Inhibition: Squalene synthase catalyzes the first committed step in cholesterol biosynthesis.[9] Cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis. By inhibiting squalene synthase, this compound can disrupt this crucial supply chain, potentially leading to cell growth arrest and apoptosis.[6]

  • Ras Farnesyl-Protein Transferase (FPTase) Inhibition: The Ras proteins are a family of small GTPases that act as molecular switches in signaling pathways controlling cell growth, differentiation, and survival.[10] Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell proliferation.[7][8] For Ras proteins to become functional, they must undergo post-translational modification, beginning with farnesylation, a process catalyzed by FPTase.[11] this compound, by inhibiting FPTase, can prevent Ras from localizing to the cell membrane, thereby blocking its oncogenic signaling.[2][4]

This dual mechanism of action suggests that this compound could not only have a direct anti-cancer effect but also sensitize cancer cells to other therapeutic agents.

Comparative Case Study: Synergistic Effects of Farnesyltransferase Inhibitors

Given the limited direct data on this compound combinations, we present a case study on the farnesyltransferase inhibitor lonafarnib , which has demonstrated synergistic anti-cancer effects with conventional chemotherapies. These findings offer a strong rationale for investigating similar combinations with this compound, which shares the FPTase inhibitory mechanism.

A study on hepatocellular carcinoma (HCC) cells demonstrated that lonafarnib exhibited synergistic effects when combined with doxorubicin and sorafenib.[12][13]

Data Presentation

Table 1: Synergistic Effect of Lonafarnib with Doxorubicin and Sorafenib on HCC Cell Viability [12][13]

Cell LineDrug CombinationCombination Index (CI) Value*Interpretation
HepG2Lonafarnib + Doxorubicin< 1Synergism
Huh7Lonafarnib + Doxorubicin< 1Synergism
HepG2Lonafarnib + Sorafenib< 1Synergism
Huh7Lonafarnib + Sorafenib< 1Synergism

*A Combination Index (CI) value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effect of Lonafarnib on the IC50 of Doxorubicin and Sorafenib in HCC Cells [12][13]

Cell LineDrugIC50 (µM) - AloneIC50 (µM) - In Combination with LonafarnibFold-Change in IC50
HepG2Doxorubicin~1.5~0.53.0
Huh7Doxorubicin~1.0~0.33.3
HepG2Sorafenib~5.0~1.53.3
Huh7Sorafenib~4.0~1.23.3

These data clearly indicate that lonafarnib can significantly enhance the cytotoxic effects of doxorubicin and sorafenib in HCC cells, reducing the required concentration of these chemotherapeutic agents to achieve a 50% inhibition of cell growth.

Experimental Protocols

Assessment of Drug Synergy using the MTT Assay and Combination Index (CI) Method

This protocol outlines a standard method for determining the synergistic, additive, or antagonistic effects of two drugs on cancer cell viability.

1. Materials:

  • Cancer cell line of interest (e.g., HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other squalene synthase/farnesyltransferase inhibitor)

  • Anti-cancer agent of interest (e.g., Doxorubicin, Paclitaxel)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for each drug (this compound and the combination agent) and for the combination of both drugs at a constant ratio.

  • Drug Treatment: Treat the cells with the single agents and the drug combination at various concentrations. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each single agent.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[12][13] Software such as CompuSyn can be used for this analysis.

Mandatory Visualization

Signaling Pathways

Cholesterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) Mevalonate->Farnesyl pyrophosphate (FPP) Squalene Squalene Farnesyl pyrophosphate (FPP)->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol

Caption: Simplified Cholesterol Biosynthesis Pathway showing the site of action for this compound.

Ras_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase GEFs GEFs RTK->GEFs activates Ras_inactive Ras-GDP (inactive) Ras_active Ras-GTP (active) Ras_inactive->Ras_active Raf Raf Ras_active->Raf activates Growth Factor Growth Factor Growth Factor->RTK GEFs->Ras_inactive promotes GDP/GTP exchange MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation,\nSurvival, Differentiation FPTase Farnesyl-Protein Transferase (this compound target) FPTase->Ras_inactive Farnesylation enables membrane localization Pre-Ras Pre-Ras (cytosolic) Pre-Ras->FPTase Synergy_Workflow cluster_invitro In Vitro Synergy Assessment Cell_Culture 1. Seed Cancer Cells in 96-well plates Drug_Treatment 2. Treat with Single Agents and Combinations Cell_Culture->Drug_Treatment Incubation 3. Incubate for 48-72h Drug_Treatment->Incubation MTT_Assay 4. Perform MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis 5. Calculate IC50 and Combination Index (CI) MTT_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Zaragozic Acid D2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Zaragozic acid D2, a potent inhibitor of squalene synthase.

Key Chemical Data of this compound

A clear understanding of the chemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₃₆H₅₀O₁₄[1][2][3]
Molecular Weight706.77 g/mol [2]
CAS Number155179-15-0[1]
Storage Temperature-20°C[1]

Experimental Protocols for Disposal

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated and properly labeled hazardous waste container.

  • Waste manifest or logbook for tracking hazardous waste.

  • Spill containment materials (e.g., absorbent pads).

Procedure:

  • Risk Assessment: Before handling, conduct a risk assessment for the disposal procedure. Although specific hazard data for this compound is limited, it should be handled with care. The related compound, Zaragozic acid A, is not classified as hazardous; however, without specific data for D2, it is prudent to assume it may have associated risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the date, and the hazard class (e.g., "Caution: Research Chemical - Handle as Hazardous Waste").

    • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be disposed of as chemical waste. The waste container must be compatible with the solvent used and clearly labeled with the full contents, including the concentration of this compound. Do not mix with other incompatible waste streams.

  • Container Management: Keep the hazardous waste container securely closed except when adding waste. Store the container in a designated and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal Coordination: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with all available information on the compound.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent. Dispose of the cleaning materials as hazardous waste.

  • Documentation: Record the quantity of this compound disposed of in your laboratory's chemical inventory and waste log.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled hazardous solid waste container. is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. collect_solid->contact_ehs collect_liquid Collect in a labeled hazardous liquid waste container. is_liquid->collect_liquid Yes is_liquid->contact_ehs No (e.g., empty container) collect_liquid->contact_ehs end End: Waste properly disposed. contact_ehs->end

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Zaragozic acid D2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Zaragozic acid D2. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data for Zaragozic acid A.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Impermeable and resistant chemical glovesPrevents skin contact with the compound.
Respiratory Type N95 (US) or equivalent respiratorProtects against inhalation of dust or aerosols.
Body Protection Laboratory coatProvides a removable barrier to protect clothing and skin.

Operational Plan: Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, review the complete Safety Data Sheet (SDS) for Zaragozic acid A as a reference.[1]

  • Prepare all necessary equipment and reagents before opening the primary container of this compound.

2. Handling the Compound:

  • As Zaragozic acid is a solid, care should be taken to avoid generating dust.[1]

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • For creating stock solutions, dissolve the solid in a suitable organic solvent such as ethanol, methanol, DMSO, or dimethyl formamide, preferably under an inert gas.[1]

3. In Case of Exposure:

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.

  • Collect all liquid waste (e.g., unused solutions, solvent washes) in a separate, clearly labeled, and sealed hazardous waste container.

2. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS for Zaragozic Acid A prep2 Don Personal Protective Equipment prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 disp1 Segregate Solid and Liquid Waste handle2->disp1 Proceed to Disposal disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Store for EHS Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.